Product packaging for Gem cib(Cat. No.:)

Gem cib

Cat. No.: B12414954
M. Wt: 644.4 g/mol
InChI Key: DBLRORCIGRERLK-UBEPTHPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gem cib, the research-grade form of Gemcitabine, is a nucleoside metabolic inhibitor widely used in oncology research for studying various cancer types, including pancreatic, ovarian, breast, and non-small cell lung cancer . Its primary research value lies in its mechanism of action: as a deoxycytidine analog, it is metabolized within cells to active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites . The dFdCDP metabolite inhibits ribonucleotide reductase (RNR), an enzyme critical for deoxyribonucleotide production, thereby depleting the deoxycytidine triphosphate (dCTP) pools essential for DNA synthesis . Concurrently, dFdCTP competes with dCTP for incorporation into DNA, leading to masked DNA chain termination, DNA fragmentation, and ultimately, the induction of apoptosis in malignant cells . This dual mechanism makes it a valuable tool for probing cell cycle progression, DNA synthesis, and apoptotic pathways in vitro. Recent research also focuses on overcoming gemcitabine resistance (GemR), a significant challenge in cancer therapy. Studies investigate mechanisms such as the upregulation of ribonucleotide-diphosphate reductase large subunit (RRM1) and other factors like CITED4 and BIRC2, which promote resistance by inhibiting apoptosis and altering drug metabolism . Furthermore, synergistic interactions between gemcitabine and other agents, such as Fibroblast Growth Factor Receptor inhibitors (FGFRi), are a key area of investigation, as these combinations can sensitize resistant cancer cells and enhance anti-tumor efficacy . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33F2N4O13P3 B12414954 Gem cib

Properties

Molecular Formula

C18H33F2N4O13P3

Molecular Weight

644.4 g/mol

IUPAC Name

[1-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxy-3-[methyl(pentyl)amino]propyl]phosphonic acid

InChI

InChI=1S/C18H33F2N4O13P3/c1-3-4-5-8-23(2)10-7-17(27,38(28,29)30)39(31,32)37-40(33,34)35-11-12-14(25)18(19,20)15(36-12)24-9-6-13(21)22-16(24)26/h6,9,12,14-15,25,27H,3-5,7-8,10-11H2,1-2H3,(H,31,32)(H,33,34)(H2,21,22,26)(H2,28,29,30)/t12-,14-,15-,17?/m1/s1

InChI Key

DBLRORCIGRERLK-UBEPTHPKSA-N

Isomeric SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of Gemcitabine

Established Synthetic Routes for Gemcitabine (B846)

Various strategies have been developed for the synthesis of gemcitabine, broadly categorized into linear and convergent approaches. core.ac.uk

Linear synthesis involves building the molecule step-by-step in a sequential manner. One reported linear synthesis involves starting from a 2-deoxy-2,2-difluororibose (B14132828) substrate and converting it into a glycosyl urea, followed by the construction of the cytosine base via a uracil (B121893) derivative. researchgate.netnih.gov This approach proceeded with modest anomeric selectivity. researchgate.netnih.gov Another linear synthesis possibility involves starting from an amino-2-deoxy-2,2-difluoroglycoside. soton.ac.uk

Convergent synthesis involves preparing key molecular fragments separately and then coupling them in a later step. This is the more common strategy employed for gemcitabine synthesis. researchgate.netsoton.ac.uk A typical convergent route involves coupling a suitably protected and activated 2-deoxy-2,2-difluororibofuranose derivative with an activated cytosine base. researchgate.netsoton.ac.uk The original synthesis developed by Eli Lilly utilized a fluorinated building block approach, introducing fluorine via a Reformatsky reaction, followed by the introduction of the nucleobase by displacing an anomeric leaving group. wikipedia.orgcore.ac.uk Many modifications to this original synthesis have been reported, often aiming to improve diastereomeric ratios and separation methods. core.ac.uk

Convergent approaches often involve the synthesis of the difluororibose sugar moiety as a key intermediate, which is then coupled with a modified cytosine base. researchgate.net For example, a convergent route for a gemcitabine prodrug involved synthesizing a thiol-functionalized molecule and a gemcitabine dithiopyridine fragment, which were then coupled. nih.govberkeley.edu

The synthesis of gemcitabine involves several key intermediates. One crucial intermediate is 2-deoxy-2,2-difluororibose or its protected derivatives. researchgate.netscribd.com The synthesis of this sugar building block often starts from readily available carbohydrates like D-mannitol or D-glyceraldehyde. wikipedia.orgcore.ac.ukgoogle.com

The introduction of the geminal difluoro group at the 2' position is a critical step. Methods for achieving this include Reformatsky reactions using ethyl bromodifluoroacetate or related reagents. wikipedia.orgcore.ac.ukscribd.com Aldol reactions have also been explored. scribd.com Another approach involves the fluorination of a pre-existing functional group in a sugar precursor using fluorinating agents like DAST or Deoxfluor. researchgate.netresearchgate.net

Carbohydrate γ-lactones are also important intermediates in the synthesis of nucleoside analogues, including gemcitabine. researchgate.net

The coupling of the difluorosugar with the cytosine base is a pivotal step in convergent syntheses. This glycosylation reaction typically involves activating the sugar with a leaving group at the anomeric position and reacting it with a silylated cytosine base in the presence of a Lewis acid catalyst, such as TMSOTf. core.ac.ukpatsnap.comchemicalbook.comgoogle.com The mechanism of this coupling can be influenced by the nature of the leaving group and reaction conditions, potentially involving SN1 or SN2 pathways, or even neighboring group participation. core.ac.ukscribd.comcardiff.ac.uk

Some synthetic routes involve the conversion of a uridine (B1682114) derivative to the cytosine base later in the synthesis. researchgate.netresearchgate.netresearchgate.net

Stereochemical Considerations in Gemcitabine Synthesis

Controlling the stereochemistry, particularly at the anomeric center (C1' of the sugar), is paramount in gemcitabine synthesis, as the biologically active form is the β-anomer. wikipedia.orgthieme-connect.de

Achieving high β-anomeric selectivity during the glycosylation step is challenging, often leading to mixtures of α and β anomers. core.ac.ukresearchgate.netsoton.ac.ukscribd.com The electron-withdrawing effect of the fluorine atoms at the 2' position can influence the anomeric selectivity. core.ac.ukcardiff.ac.uk

Various strategies have been employed to improve β-selectivity. The choice of leaving group at the anomeric position of the sugar can impact selectivity. cardiff.ac.uk Using specific activating systems and reaction conditions, including the solvent and the presence of additives, can also influence the anomeric ratio. core.ac.ukscribd.comcardiff.ac.uk For instance, the use of anisole (B1667542) as a solvent and continuous removal of silyl (B83357) halide byproducts have been reported to improve β-selectivity. patsnap.comcardiff.ac.uk

Despite efforts to control anomeric selectivity during coupling, the reaction often yields a mixture of anomers. core.ac.ukresearchgate.netsoton.ac.ukscribd.com

Since the glycosylation step often produces a mixture of α and β diastereomers (anomers), effective separation techniques are essential to obtain the desired β-anomer of gemcitabine in high purity. researchgate.netcore.ac.ukthieme-connect.de

Diastereomeric separation can be achieved at different stages of the synthesis. Techniques reported include chromatography, such as HPLC or flash chromatography. wikipedia.orgcore.ac.uk Crystallization is a widely used and often preferred method for large-scale purification due to its efficiency and cost-effectiveness. researchgate.netcore.ac.ukthieme-connect.de Selective crystallization of key intermediates, such as the difluororibonolactone, or the final gemcitabine hydrochloride salt from an anomeric mixture, has been successfully employed to obtain diastereomerically pure product. core.ac.ukthieme-connect.de The introduction of specific protecting groups that enhance the crystallinity of intermediates can facilitate separation by crystallization. core.ac.ukscribd.comcardiff.ac.uk

The separation of diastereomers obtained from reactions like the Reformatsky reaction, which introduces the difluoro group, is also necessary and can be achieved through techniques like crystallization or chromatography. wikipedia.orgcore.ac.ukscribd.com

Here is a summary of some key intermediates and their roles in gemcitabine synthesis:

Intermediate NameRole in Synthesis
2-Deoxy-2,2-difluororibose (or protected derivatives)Key sugar building block. researchgate.netscribd.com
D-Glyceraldehyde acetonideCommon starting material for difluororibose synthesis. wikipedia.orgcore.ac.uk
Ethyl bromodifluoroacetateReagent used in Reformatsky reaction to introduce CF₂ group. wikipedia.orgcore.ac.ukscribd.com
Carbohydrate γ-lactonesImportant intermediates in the synthesis of the sugar moiety. researchgate.net
Silylated CytosineActivated nucleobase used in glycosylation reactions. core.ac.ukpatsnap.comchemicalbook.comgoogle.com
Protected 2'-deoxy-2',2'-difluorocytidineIntermediate formed after coupling the sugar and base, before deprotection. google.com

Here is a summary of some reported anomeric ratios obtained during glycosylation reactions in gemcitabine synthesis:

Sugar Donor Leaving GroupNucleobase SourceLewis AcidSolventAnomeric Ratio (β:α)Reference
MesylateSilylated CytosineTMSOTfDichloroethane1:4 core.ac.ukcardiff.ac.uk
BromideDisilylated Cytosine--1:1 scribd.com
MesylateBis(TMS)-cytosineTMSOTfAnisole3.4:1 cardiff.ac.uk
Glycosyl urea-Acid-Modest researchgate.netnih.gov

Note: Anomeric ratios can vary significantly depending on specific reaction conditions, protecting groups, and the exact nature of the reactants.

Design and Synthesis of Gemcitabine Prodrugs and Analogs

Prodrug strategies for gemcitabine aim to overcome limitations such as rapid deamination by cytidine (B196190) deaminase, short half-life, and poor pharmacokinetic profiles. researchgate.netresearchgate.netacs.org Chemical modifications, primarily at the 4-N-amino group and the 5'-hydroxyl group, are explored to improve metabolic stability, enhance cellular uptake, and achieve targeted delivery. acs.orgnih.govacs.org

Chemical Strategies for Prodrug Design (e.g., 4-N-amino group modifications)

Modifications at the 4-N-amino group of gemcitabine are a common strategy to protect it from deamination by cytidine deaminase, the main enzyme responsible for its inactivation. acs.orgacs.orgchemistryviews.orgfiu.edu By masking the 4-NH2 group, the prodrug is less susceptible to this metabolic pathway. acs.org Various moieties have been conjugated to the 4-N position, including alkanoyl chains and amino acids. nih.govfiu.edu For instance, the conjugation of valproic acid to the 4-N position led to the orally active prodrug LY2334737, which is activated by carboxylesterase 2 (CES2). nih.gov Acetylated lysine (B10760008) conjugated gemcitabine prodrugs with modifications on the 4-N-amino group have also been synthesized, showing enhanced metabolic stability. nih.govrsc.org

Conjugation Strategies (e.g., Amino Acid Conjugates)

Conjugation of amino acids and peptides to gemcitabine is another strategy to improve its properties. Amino acid conjugates, such as those linked to the 4-N-amino group or the 5'-hydroxyl group, have been synthesized to enhance cellular uptake, particularly via amino acid transporters that are often overexpressed in cancer cells. mdpi.comguidetopharmacology.orgnih.gov For example, a threonine derivative of gemcitabine (Gem-Thr) was synthesized and showed improved anti-cancer efficacy in pancreatic cancer cells and enhanced metabolic stability. mdpi.commdpi.com Lipid conjugation is also explored, where gemcitabine is linked to lipid moieties to facilitate self-assembly into nanoparticles, potentially improving drug loading and stability. researchgate.netresearchgate.net Glycoconjugate prodrugs, such as glucose-gemcitabine hybrids, are being investigated to target uptake via glucose transporters. acs.org

Molecular Rationale for Enhanced Cellular Interactions of Prodrugs

The molecular rationale behind the enhanced cellular interactions of gemcitabine prodrugs is multifaceted. Modifying the 4-N-amino group can reduce the interaction with cytidine deaminase, thereby increasing the prodrug's half-life in circulation. acs.orgchemistryviews.org Conjugation with lipophilic moieties or self-assembling lipids can facilitate passive diffusion across cell membranes or promote uptake through endocytosis as nanoparticles. researchgate.netresearchgate.net Amino acid or peptide conjugation can leverage the overexpression of specific transporters on cancer cells, leading to increased intracellular accumulation of the prodrug. mdpi.comnih.gov Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes (e.g., esterases, peptidases) or by specific tumor microenvironment conditions (e.g., altered pH, elevated enzyme levels like cathepsin L) to release the active gemcitabine. nih.govrsc.orgfrontiersin.org This targeted release mechanism aims to increase the drug concentration within cancer cells while minimizing exposure to normal tissues, potentially reducing systemic toxicity and improving the therapeutic index. nih.govfrontiersin.org

Advanced Fluorination Chemistry Relevant to Nucleoside Analog Synthesis

The incorporation of fluorine atoms, particularly in a geminal arrangement, into carbohydrate and nucleoside structures presents significant synthetic challenges. researchgate.netresearchgate.net Advanced fluorination methodologies are crucial for the synthesis of gemcitabine and other fluorinated nucleoside analogs. researchgate.networktribe.com

Methodologies for gem-Difluoroethylenylation

Methodologies for introducing the gem-difluoroethyl group (CF2) into organic molecules, including nucleoside precursors, are actively being developed. These methods often involve the use of fluorinated building blocks or the electrophilic or nucleophilic fluorination of suitable precursors. researchgate.net While specific details on gem-difluoroethylenylation methodologies directly applied to gemcitabine synthesis are embedded within broader nucleoside synthesis research, the introduction of the gem-difluoro group at the 2' position of the ribose sugar is a defining step in gemcitabine synthesis. wikipedia.orgresearchgate.net Challenges exist in achieving high yields and stereoselectivity during this fluorination step. researchgate.net Novel oxidative desulfurization-difluorination methodologies have been explored for the synthesis of α,α-difluorinated esters from α-arylthio esters, which could potentially be relevant to the synthesis of fluorinated carbohydrate precursors. fiu.edufiu.edu

Synthetic Challenges in Incorporating Gem-Difluorinated Carbohydrates

Incorporating gem-difluorinated carbohydrates into nucleoside structures presents several synthetic challenges. The synthesis of the 2-deoxy-2,2-difluororibose sugar itself is complex and has been a major focus of research. researchgate.net Coupling this modified sugar with the cytosine base requires specific glycosylation strategies to achieve the correct β-anomeric configuration. researchgate.net The presence of the geminal fluorine atoms can influence the reactivity and stereochemical outcome of glycosylation reactions. rsc.org Achieving efficient and stereoselective coupling on a large scale remains a challenge. researchgate.net Furthermore, the difluorinated sugar moiety can be sensitive to certain reaction conditions, requiring careful optimization of synthetic routes. mcgill.ca Despite these challenges, ongoing research continues to explore novel methodologies for the synthesis of gem-difluorinated carbohydrates and their incorporation into nucleoside analogs. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Gemcitabine Action

Intracellular Transport and Uptake Mechanisms

Gemcitabine (B846), being a hydrophilic molecule, relies on nucleoside transporters embedded in the cell membrane for efficient entry into the cytoplasm uni.lunih.govwikipedia.orgfishersci.ptgoogle.com. These transporters belong to two main families: human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) nih.govresearchgate.netuni.luguidetopharmacology.org.

Role of Human Equilibrative Nucleoside Transporters (hENTs) (e.g., hENT1, hENT2)

Human equilibrative nucleoside transporters (hENTs), including hENT1 (SLC29A1) and hENT2 (SLC29A2), are bidirectional transporters that facilitate the movement of nucleosides across the cell membrane down their concentration gradient nih.govwikipedia.orgresearchgate.netuni.luguidetopharmacology.org. Both hENT1 and hENT2 are capable of transporting gemcitabine nih.govwikipedia.orgresearchgate.net. Research indicates that hENT1 is generally considered the primary transporter mediating gemcitabine uptake in many cancer cell types, demonstrating high affinity but relatively low capacity for the drug nih.govwikipedia.orggoogle.comresearchgate.net. hENT2 also transports gemcitabine, typically with a lower affinity but higher capacity compared to hENT1 nih.govresearchgate.net. Studies using Xenopus oocytes expressing recombinant human transporters reported apparent Km values for gemcitabine transport of 160 µM for hENT1 and 740 µM for hENT2, suggesting differing affinities.

Role of Human Concentrative Nucleoside Transporters (hCNTs) (e.g., hCNT1, hCNT2, hCNT3)

Human concentrative nucleoside transporters (hCNTs) are members of the SLC28 family and mediate the unidirectional, inwardly directed transport of nucleosides, typically coupled with the co-transport of sodium ions nih.govresearchgate.netuni.luguidetopharmacology.org. The family includes hCNT1 (SLC28A1), hCNT2 (SLC28A2), and hCNT3 (SLC28A3) researchgate.netuni.lu. Gemcitabine has been shown to be a substrate for hCNT1 and hCNT3 researchgate.netuni.lu. hCNT1 preferentially transports pyrimidine (B1678525) nucleosides, while hCNT2 is more selective for purines and does not efficiently transport gemcitabine uni.lu. hCNT3 exhibits broad selectivity, capable of transporting both pyrimidine and purine (B94841) nucleosides, including gemcitabine uni.lu. Compared to hENTs, hCNTs generally exhibit higher substrate affinity uni.lu. Apparent Km values for gemcitabine transport in Xenopus oocytes were reported as 24 µM for hCNT1 and hCNT3. hCNT1 and hCNT2 have a sodium:nucleoside coupling ratio of 1:1, while hCNT3 has a ratio of at least 2:1 and can also utilize protons as a driving force uni.lu.

Intracellular Metabolism and Bioactivation

Gemcitabine is administered as a prodrug and requires intracellular phosphorylation to be converted into its pharmacologically active metabolites uni.lunih.govfishersci.pt. This metabolic activation occurs through a series of sequential phosphorylation steps catalyzed by specific kinases.

Initial Phosphorylation by Deoxycytidine Kinase (dCK)

The initial and rate-limiting step in gemcitabine bioactivation is the phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP) uni.lunih.govfishersci.pt. This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) uni.lunih.govfishersci.pt. dCK is crucial for the activation of several deoxyribonucleoside analogs used in cancer and antiviral therapy. The activity and expression levels of dCK are critical determinants of gemcitabine sensitivity. Reduced dCK activity or expression is a well-established mechanism of acquired resistance to gemcitabine. dCK has a reported Km value of 4.6 µmol/L for gemcitabine, indicating that gemcitabine is an appropriate substrate for this enzyme nih.gov.

Subsequent Phosphorylation to Diphosphate (B83284) (dFdCDP) and Triphosphate (dFdCTP) by Kinases (e.g., UMP/CMP Kinase, Nucleoside-Diphosphate Kinase)

Following the initial phosphorylation by dCK, dFdCMP undergoes further phosphorylation to form the active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) uni.lunih.govfishersci.pt. The conversion of dFdCMP to dFdCDP is primarily catalyzed by UMP/CMP Kinase (CMPK1) uni.lu. CMPK1 plays a significant role in the pyrimidine nucleotide interconversion pathway. Subsequently, dFdCDP is phosphorylated to dFdCTP, a reaction catalyzed by nucleoside-diphosphate kinase (NDPK) uni.lu. Both dFdCDP and dFdCTP are considered the key intracellular active metabolites responsible for gemcitabine's cytotoxic effects uni.lufishersci.pt.

Self-Potentiation Mechanisms

Gemcitabine exhibits a unique characteristic known as "self-potentiation," which enhances its cytotoxic efficacy. This mechanism involves the active metabolites influencing cellular processes in a way that favors the accumulation and action of gemcitabine nucleotides. A key aspect of self-potentiation is the inhibition of ribonucleotide reductase (RR) by dFdCDP, which leads to a decrease in the cellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). pharmgkb.orgnih.govdrugbank.commdpi.com The reduced concentration of competing endogenous dCTP increases the probability of dFdCTP being incorporated into DNA. pharmgkb.orgnih.govdrugbank.commdpi.comnih.gov Additionally, high intracellular concentrations of dFdCTP can inhibit deoxycytidine deaminase (CDA) and deoxycytidylate deaminase (DCTD), enzymes responsible for inactivating gemcitabine and its monophosphate, respectively. pharmgkb.orgnih.govnih.govaacrjournals.orgpharmgkb.org This decreased inactivation further prolongs the intracellular half-life and concentration of the active metabolites. nih.govdrugbank.com The combined effect of reduced competition from dCTP and decreased inactivation pathways contributes significantly to gemcitabine's enhanced antitumor activity. nih.govmdpi.com

Interference with Deoxyribonucleic Acid (DNA) Synthesis and Repair

The primary mechanism by which gemcitabine exerts its cytotoxic effects is through direct and indirect interference with DNA synthesis and repair processes.

Direct Inhibition of DNA Polymerase by dFdCTP

Gemcitabine triphosphate (dFdCTP), the primary active metabolite, acts as a competitive inhibitor of DNA polymerases. nih.govpharmgkb.orgnih.govpharmacology2000.compatsnap.comsigmaaldrich.com It competes with the natural substrate, dCTP, for incorporation into the elongating DNA strand during replication. mdpi.comnih.govmdpi.compatsnap.com While dFdCTP can be incorporated by DNA polymerase, its presence disrupts the normal polymerization process. nih.govresearchgate.netnih.gov

Competitive Inhibition with Endogenous Deoxycytidine Triphosphate (dCTP) Pool

The structural similarity between dFdCTP and dCTP underlies their competition for incorporation into DNA. mdpi.comnih.govpharmgkb.orgmdpi.comnih.govpatsnap.comnih.gov The relative intracellular concentrations of these two nucleotides significantly influence the rate of dFdCTP incorporation. As mentioned in the self-potentiation mechanism, the reduction of the dCTP pool by dFdCDP enhances this competition, favoring the incorporation of dFdCTP into DNA. pharmgkb.orgnih.govdrugbank.commdpi.comnih.govmdpi.com

Incorporation into DNA and "Masked Chain Termination"

A critical mechanism of gemcitabine action is the incorporation of dFdCTP into the growing DNA chain, followed by a unique event termed "masked chain termination." pharmgkb.orgnih.govmdpi.comnih.govpharmgkb.orgresearchgate.netnih.govnih.govresearchgate.net After dFdCTP is incorporated at the 3' end of the DNA strand, DNA polymerase can add one additional deoxynucleotide. pharmgkb.orgnih.govnih.govnih.govresearchgate.net However, the presence of the difluorine group on the gemcitabine moiety at the penultimate position prevents the addition of further nucleotides, effectively halting DNA elongation. nih.govpatsnap.comresearchgate.netresearchgate.net This "masked" termination is particularly insidious because the terminal nucleotide added after dFdCTP incorporation can hinder the recognition and removal of the incorporated gemcitabine by proofreading exonucleases and DNA repair enzymes. nih.govmdpi.compharmgkb.orgresearchgate.netresearchgate.net This irreparable error in the DNA structure is a major trigger for cell death. pharmgkb.orgnih.gov

Inhibition of Ribonucleotide Reductase (RR) by dFdCDP

Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RR). pharmgkb.orgnih.govdrugbank.commdpi.compharmgkb.orgmdpi.comnih.govpharmacology2000.compatsnap.comnih.govnih.govnih.govpatsnap.comspandidos-publications.comaacrjournals.org RR is a crucial enzyme responsible for catalyzing the reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), which are essential precursors for DNA synthesis. pharmgkb.orgnih.govmdpi.commdpi.compharmacology2000.compatsnap.com By inhibiting RR, dFdCDP depletes the cellular pool of deoxyribonucleotides, including dCTP. pharmgkb.orgnih.govdrugbank.commdpi.comnih.govmdpi.comnih.govpatsnap.comnih.govpatsnap.com This depletion has a dual effect: it reduces the availability of substrates necessary for DNA synthesis and, as discussed earlier, enhances the competitive advantage of dFdCTP for incorporation into DNA by lowering the concentration of competing dCTP. pharmgkb.orgnih.govdrugbank.commdpi.comnih.govmdpi.com Studies have indicated that the mechanism of RR inhibition by dFdCDP may involve the inactivation of the R2 subunit of the enzyme. nih.gov Overexpression of the RRM1 subunit of RR has been linked to gemcitabine resistance in some models. mdpi.comspandidos-publications.comaacrjournals.orgnih.gov

Induction of Cellular Apoptosis and Cell Cycle Perturbations

The cumulative effects of gemcitabine's interference with DNA synthesis and repair, coupled with the depletion of dNTP pools, lead to the induction of cellular apoptosis and perturbations in the cell cycle. Gemcitabine primarily blocks the progression of cells through the G1/S phase boundary and induces S-phase arrest. drugbank.comsigmaaldrich.commims.comaacrjournals.orgresearchgate.netmdpi.com The incorporation of dFdCTP into DNA and the subsequent masked chain termination trigger DNA damage response pathways. spandidos-publications.com This irreparable DNA damage signals the cell to undergo programmed cell death, or apoptosis. pharmgkb.orgdrugbank.commdpi.comnih.govpatsnap.comnih.govpatsnap.comresearchgate.netmdpi.comwikipedia.org Studies have shown that gemcitabine treatment leads to DNA fragmentation, a hallmark of apoptosis. nih.gov The induction of apoptosis appears to be strongly correlated with the incorporation of gemcitabine into DNA. nih.gov While gemcitabine predominantly causes S-phase arrest, higher concentrations can also induce apoptosis in other cell cycle phases. researchgate.net

Activation of Intrinsic and Extrinsic Apoptotic Pathways

Gemcitabine triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. spandidos-publications.com The intrinsic pathway is significantly influenced by the balance between anti-apoptotic and pro-apoptotic proteins, particularly those belonging to the Bcl-2 family. spandidos-publications.comtandfonline.com Gemcitabine treatment can lead to changes in the expression levels of these proteins, promoting the release of cytochrome c from the mitochondria, which subsequently activates the caspase cascade, including caspase-9 and caspase-3. spandidos-publications.comspandidos-publications.comnih.gov Activation of caspase-3 is a key event in driving apoptosis, leading to the cleavage of vital cellular proteins like poly(ADP-ribose) polymerase (PARP). nih.govaacrjournals.org

The extrinsic pathway involves the activation of death receptors on the cell surface, such as Fas (CD95). spandidos-publications.comresearchgate.net While the Fas system plays a crucial role in this pathway, studies have shown that gemcitabine-induced apoptosis can occur independently of the Fas/Fas-ligand system in some cell lines. researchgate.net However, activation of caspase-8, an initiator caspase in the extrinsic pathway, has been observed following gemcitabine treatment in certain cell types, suggesting its involvement. aacrjournals.orgiu.edu Research indicates that the activation of both caspase-8 and caspase-9 by gemcitabine suggests the involvement of both death receptor and mitochondrial damage pathways. aacrjournals.orgnih.gov

Studies in pancreatic cancer cells have shown that gemcitabine can induce caspase-3-mediated apoptosis, with the apoptotic effect becoming more pronounced at later time points (72 and 96 hours). nih.govnih.gov The combination of gemcitabine with other agents, such as oridonin (B1677485) or TRAIL, has been shown to enhance gemcitabine-induced apoptosis, often through the mitochondrial caspase-dependent signaling pathway or by upregulating proteins like Smac/DIABLO and cytochrome C and downregulating XIAP. spandidos-publications.comwaocp.org

Impact on Cell Cycle Progression (e.g., G1/S Phase Block, G2/M Arrest)

Gemcitabine primarily targets cells in the S phase of the cell cycle, where DNA synthesis occurs. nih.govnih.govmims.com Its incorporation into DNA stalls replication forks, leading to cell cycle arrest. nih.gov Gemcitabine is known to induce cell cycle arrest in the S phase. nih.govnih.govfrontiersin.org At lower concentrations, this S phase arrest is more prominent, while higher concentrations can lead to the cessation of cell cycle progression in all phases. nih.gov

Studies using pharmacodynamic modeling in pancreatic adenocarcinoma cell lines have shown that gemcitabine can inhibit cell cycle transition in G1, S, and G2/M phases. nih.gov The model and experimental data indicate that gemcitabine induces S phase arrest at low concentrations, and arrest in all phases at higher concentrations. nih.gov This S phase arrest can be detected as an increase in the transition rate from G0/G1 and an inhibition of the transition rate from S phase to G2/M phase. nih.gov

Furthermore, research has demonstrated that gemcitabine can induce G0/G1 phase arrest in certain cancer cell lines, either alone or in combination with other agents. bvsalud.org The effect on cell cycle progression can be time- and concentration-dependent. nih.gov

Modulation of Anti-Apoptotic and Pro-Apoptotic Protein Expression (e.g., Bcl-2, Bax, Fas)

Gemcitabine influences the expression of key proteins that regulate apoptosis, particularly members of the Bcl-2 family. spandidos-publications.com The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax is crucial in determining a cell's fate. spandidos-publications.comtandfonline.com Gemcitabine treatment can lead to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. spandidos-publications.comgeneticsmr.orgresearchgate.net This shift in the Bax/Bcl-2 ratio favors apoptosis. geneticsmr.orgresearchgate.net

Increased expression of Bcl-2 and decreased expression of Bax and Fas proteins have been reported in cancer cells resistant to chemotherapeutic drugs, including gemcitabine. spandidos-publications.comresearchgate.net Conversely, gemcitabine can downregulate Bcl-2 and upregulate Bax, contributing to its pro-apoptotic activity. geneticsmr.org For instance, studies in human pancreatic cancer xenografts showed that gemcitabine administration led to the downregulation of Bcl-2 and upregulation of Bax, increasing the Bax/Bcl-2 ratio and promoting apoptosis through the mitochondrial pathway. geneticsmr.org

Research also indicates that gemcitabine can affect the expression of Fas. While some studies show decreased Fas expression in gemcitabine-resistant cells, others suggest that gemcitabine-induced apoptosis is independent of the Fas/FasL system. spandidos-publications.comresearchgate.net The modulation of these proteins is a critical component of how gemcitabine exerts its cytotoxic effects and overcomes survival mechanisms in cancer cells.

Data on the impact of gemcitabine on Bcl-2 and Bax protein expression has been observed in studies. For example, in BXPC-3 cells treated with varying concentrations of gemcitabine for 72 hours, Western blot analysis showed that gemcitabine increased Bcl-2 protein levels while decreasing Bax expression in a dose-dependent manner, resulting in a decreased Bax/Bcl-2 ratio. researchgate.net However, when treated with an ERK1/2 inhibitor alongside gemcitabine, a dose-dependent reduction in Bcl-2 and increase in Bax expression were observed, leading to an increased Bax/Bcl-2 ratio. researchgate.net

ProteinGemcitabine Treatment (BXPC-3 cells, 72h)Effect on Expression
Bcl-2Dose-dependentIncreased
BaxDose-dependentDecreased
Bax/Bcl-2Dose-dependentDecreased

Note: Data derived from a study in BXPC-3 cells. researchgate.net

Table: Impact of Gemcitabine on Bcl-2 and Bax Expression in BXPC-3 Cells

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent ability of cancer cells to withstand gemcitabine treatment even before exposure to the drug nih.gov.

Dysregulation of Activating Enzymes (e.g., Deoxycytidine Kinase (dCK) Deficiency/Modulation)

Gemcitabine is a prodrug that requires intracellular phosphorylation to its active forms. The initial and rate-limiting step in this activation pathway is catalyzed by deoxycytidine kinase (dCK), which phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP) mdpi.comoaepublish.comphysiology.org. Dysregulation, particularly deficiency or reduced activity, of dCK is a well-established mechanism of both intrinsic and acquired gemcitabine resistance mdpi.comoaepublish.comphysiology.orgiiarjournals.orgplos.org. Inactivation of the dCK gene has been observed in gemcitabine-resistant cancer cell lines oaepublish.com. Knockdown of dCK in sensitive cell lines leads to gemcitabine resistance, while re-expression in resistant lines restores sensitivity mdpi.comoaepublish.com. Clinical studies in pancreatic cancer have indicated that dCK expression levels can serve as a prognostic indicator of progression-free survival, suggesting its role as a biomarker for gemcitabine sensitivity mdpi.comoaepublish.com. Prodrug strategies designed to bypass dCK-mediated activation are being developed to overcome resistance in dCK-deficient tumors mdpi.comoaepublish.comphysiology.org.

Upregulation of Inactivating Enzymes (e.g., Cytidine (B196190) Deaminase (CDA), Deoxycytidylate Deaminase (dCTD), 5'-Nucleotidases)

Gemcitabine and its phosphorylated metabolites can be inactivated by several enzymes. Cytidine deaminase (CDA) deaminates gemcitabine (dFdC) to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU) nih.govmdpi.comphysiology.org. Upregulation of CDA has been correlated with gemcitabine resistance in various cancer types nih.govmdpi.comcapes.gov.brtandfonline.comnih.gov. Studies have shown that increased CDA activity can lead to decreased intracellular gemcitabine concentrations nih.gov. Deoxycytidylate deaminase (dCTD) can inactivate gemcitabine monophosphate (dFdCMP) by converting it to 2′-deoxy-2′,2′-difluorouridine monophosphate (dFdUMP) nih.govmdpi.comphysiology.org. Additionally, 5'-nucleotidases (5'-NTs) can dephosphorylate gemcitabine monophosphate (dFdCMP) back to the inactive prodrug gemcitabine (dFdC) nih.govmdpi.comphysiology.orgresearchgate.net. Overexpression of cytosolic 5′-nucleotidase 1A (NT5C1A) has been observed in pancreatic cancer and shown to mediate gemcitabine resistance by reducing the intracellular levels of the active metabolite dFdCTP researchgate.netnih.gov. Increased expression of 5'-nucleotidase protein has also been noted in gemcitabine-resistant pancreatic cancer cell lines spandidos-publications.comspandidos-publications.com.

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that were initially sensitive to gemcitabine but become resistant after exposure to the drug nih.gov.

Metabolic Rewiring and Pathway Upregulation (e.g., Fatty Acid Synthase (FASN), Glucose Uptake, De Novo Nucleotide Synthesis)

Acquired gemcitabine resistance can also be linked to metabolic adaptations and the upregulation of specific metabolic pathways capes.gov.brfishersci.caunl.edunih.govmdpi.com. Cancer cells can reprogram their metabolism to support survival and proliferation in the presence of gemcitabine unl.edunih.gov. Increased glucose uptake and subsequent metabolic rewiring have been implicated in acquired resistance physiology.orgunl.edumdpi.com. In gemcitabine-resistant cells, glucose may be preferentially shunted into nucleotide synthesis pathways to counteract the effects of gemcitabine unl.edu. Increased de novo nucleotide synthesis, particularly pyrimidine synthesis, has been highlighted as a mechanism of intrinsic gemcitabine resistance nih.gov. Upregulation of enzymes involved in nucleotide synthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway, can contribute to resistance nih.gov. Furthermore, alterations in lipid metabolism, such as increased expression of Fatty Acid Synthase (FASN), have been correlated with poor response to gemcitabine and can facilitate resistance nih.govmdpi.comresearchgate.net. Increased FASN expression has been observed with increasing disease progression in pancreatic cancer models and correlates with poor survival in patients and reduced gemcitabine responsiveness in cell lines researchgate.net.

Activation of Cellular Survival Signaling Pathways (e.g., PI3K/Akt, Hedgehog Pathway, ERK1/2, NF-κB)

Activation of pro-survival signaling pathways plays a significant role in conferring resistance to Gemcitabine by promoting cell proliferation and inhibiting apoptosis. The PI3K/Akt pathway is frequently constitutively activated in drug-resistant breast cancer and is correlated with increased cell survival and poor prognosis nih.gov. Studies suggest that Gemcitabine resistance in breast cancer cells is mainly mediated by the activation of the PI3K/Akt signaling pathway nih.gov. Inhibition of the PI3K/Akt pathway has been shown to enhance Gemcitabine-induced apoptosis in human pancreatic cancer cells spandidos-publications.com. While some research initially suggested PI3K/Akt was not involved in Gemcitabine resistance in certain pancreatic cancer cell lines, other reports demonstrate that Akt activity may be necessary for the induction of NF-κB after Gemcitabine treatment ijbs.comcapes.gov.br. The PI3K/Akt pathway can regulate ABC transporters, contributing to Gemcitabine resistance nih.gov.

The Hedgehog (Hh) signaling pathway, essential for tissue polarity and stem cell populations during development, can become reactivated in Gemcitabine-resistant cancer cells nih.gov. This pathway involves ligands (Sonic hedgehog - Shh, Indian hedgehog - Ihh, Desert hedgehog - Dhh), receptors (Patched1 - Ptc1, Patched2 - Ptc2), a signal transducer (Smoothened - Smo), and transcription factors (Gli1, Gli2, Gli3) nih.gov. Inhibition of Hh signaling has been shown to induce cell death and apoptosis in Gemcitabine-resistant cells and alter cell phenotype smw.ch.

The ERK1/2 pathway has also been implicated in Gemcitabine resistance. Activation of protein kinase C (PKC), focal adhesion kinase (FAK), and ERK1/2 were observed in Gemcitabine-resistant cholangiocarcinoma cell lines, contributing to increased cell adhesion, migration, and invasion spandidos-publications.com. Cancer-associated fibroblasts (CAFs) can secrete CXCL1, which may be involved in tumor resistance by activating the MEK/ERK pathway mdpi.com.

The NF-κB signaling pathway is a crucial regulator of cell proliferation, apoptosis, and metastasis, and its high expression is observed in many Gemcitabine-resistant cell lines dovepress.com. NF-κB, as a transcription factor, plays a role in the transcriptional regulation of proteins related to Gemcitabine resistance, including ENT and HIF1-α dovepress.com. The IKKβ/NF-κB signaling pathway is often more active in Gemcitabine-resistant cell lines dovepress.com. Inhibition of the NF-κB signaling pathway has shown potential in reversing Gemcitabine resistance dovepress.com. Constitutive activation of NF-κB has been observed in many human cancers, including pancreatic cancer, and may be associated with chemotherapy resistance to Gemcitabine mdpi.com. Inhibition of NF-κB can diminish resistance to Gemcitabine capes.gov.br. Activation of AKT can lead to the activation of survival factors, including NF-κB, which helps cancer cells resist apoptosis induction mdpi.com.

Upregulation of Drug Efflux Pumps (e.g., ATP-binding Cassette (ABC) Transporters, Multidrug Resistance Protein 1 (MRP1))

Increased expression of drug efflux pumps, particularly ATP-binding cassette (ABC) transporters, is a significant mechanism of Gemcitabine resistance. These transporters actively transport a wide range of substrates, including chemotherapeutic agents, out of the cell, thereby reducing intracellular drug concentration oaepublish.com. High expression of ABC transporter family proteins is a known Gemcitabine resistance mechanism nih.gov.

Multidrug Resistance Protein 1 (MRP1), also known as ABCC1, is a member of the ABC transporter superfamily and plays a crucial role in the development of chemoresistance to Gemcitabine in various malignancies, including PDAC and cholangiocarcinoma researchgate.net. Gemcitabine-resistant cholangiocarcinoma cell lines showed upregulation of MRP1, leading to increased drug efflux and multidrug resistance spandidos-publications.com. Overexpression of MRP1 protein was significantly higher in Gemcitabine-resistant cells compared to parental cells in a study on cholangiocarcinoma spandidos-publications.com.

Other MRP proteins, such as MRP3 (ABCC3), MRP4 (ABCC4), and MRP5 (ABCC5), are also expressed in the pancreas and have been shown to confer resistance against chemotherapeutic drugs, including Gemcitabine nih.govmdpi.com. Studies suggest that MRP5 contributes to Gemcitabine resistance in pancreatic cancer cells nih.govspandidos-publications.com. In cells with acquired Gemcitabine resistance, the expression of MRP5 and ENT1 was upregulated in several cell lines nih.gov. Overexpression of MRP2, MRP3, MRP4, and MRP5 has been correlated with multidrug resistance and cancer progression spandidos-publications.com. While some studies indicate that overexpression of ABCC4 and ABCC5 confers resistance to other nucleoside analogs but not Gemcitabine, the contribution of ABC transporters to Gemcitabine resistance warrants further investigation oaepublish.com.

Table: Upregulation of MRP1 in Gemcitabine-Resistant Cholangiocarcinoma Cells

Cell LineMRP1 Protein Expression (Relative to Parental)p-value
KKU-M139/GEMSignificantly Higher<0.05
KKU-M214/GEMSignificantly Higher<0.05

Data extracted from search result spandidos-publications.com.

Evasion of Apoptosis Mechanisms

Evasion of apoptosis is a key mechanism by which cancer cells survive chemotherapy, including Gemcitabine treatment. Gemcitabine induces apoptosis, but resistant cells develop mechanisms to bypass this process. In Gemcitabine-resistant cholangiocarcinoma cell lines, evasion of apoptosis via an intrinsic pathway was observed, associated with the upregulation of Bcl-2 and downregulation of Bax spandidos-publications.com. Fas was also downregulated in one of the resistant cell lines, further supporting apoptosis evasion spandidos-publications.com.

The NF-κB pathway can contribute to overcoming chemotherapeutic resistance by downregulating the expression of anti-apoptotic proteins like those in the Bcl-2 family spandidos-publications.com. NF-κB has been suggested to participate in tumor resistance through multidrug resistance encoding protein P-gp and Bcl-2, alongside Bax, which are part of the mitochondrial apoptosis pathway spandidos-publications.com.

Table: Apoptosis-Related Protein Expression in Gemcitabine-Resistant Cholangiocarcinoma Cells

ProteinExpression in Resistant Cells (vs. Parental)
Bcl-2Upregulated
BaxDownregulated
FasDownregulated (in KKU-M214/GEM)

Data extracted from search result spandidos-publications.com.

Epithelial-Mesenchymal Transition (EMT) and Stem Cell Phenotype Correlation

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their motility, invasiveness, and resistance to apoptosis and chemotherapy. Recent evidence supports a link between Gemcitabine resistance and EMT, as well as a correlation with a stem cell phenotype nih.govresearchgate.net. Gemcitabine-resistant cancer cells often exhibit features consistent with EMT oaepublish.com.

Cells undergoing EMT show changes such as a spindle-shaped morphology and altered expression of markers, typically an increase in mesenchymal markers like vimentin (B1176767) and a decrease in epithelial markers like E-cadherin researchgate.net. Gemcitabine-resistant pancreatic cancer cell lines have shown decreased expression of E-cadherin and upregulation of N-cadherin, Vimentin, Snail, ZEB1, and ZEB2 researchgate.net.

Cancer stem cells (CSCs) are a subpopulation of cancer cells with self-renewal capabilities and the ability to initiate tumor growth. CSCs are often more resistant to chemotherapy than differentiated tumor cells mdpi.com. Studies have found that tumor stem cells are enriched in established pancreatic Gemcitabine-resistant cells smw.ch. Gemcitabine-resistant cell lines have shown an increase in the expression of CSC markers like CD44 researchgate.netmdpi.com. The resistance of pancreatic cancer cells may be associated with a cancer stem cell-like phenotype spandidos-publications.comnih.gov. ABC transporters are highly expressed in CSCs and can protect them from chemotherapeutic agents nih.govmdpi.com. Therapeutics targeting CSCs and EMT offer potential strategies to overcome chemoresistance nih.gov.

Table: EMT and Stem Cell Markers in Gemcitabine Resistance

MarkerTypeExpression in Resistant Cells (vs. Sensitive)
E-cadherinEpithelialDecreased
VimentinMesenchymalIncreased
CD44Cancer Stem CellIncreased
CD133Cancer Stem CellIncreased (in intrinsically resistant cells)
N-cadherinMesenchymalUpregulated
SnailTranscription FactorUpregulated
ZEB1Transcription FactorUpregulated
ZEB2Transcription FactorUpregulated

Data compiled from search results researchgate.netmdpi.comspandidos-publications.com.

Contribution of the Tumor Microenvironment to Resistance

The tumor microenvironment (TME), a complex ecosystem surrounding the cancer cells, significantly influences treatment response, including resistance to Gemcitabine. In PDAC, the TME is characterized by extensive desmoplasia, composed of stromal cells and extracellular matrix fortunejournals.com.

Role of Cancer-Associated Fibroblasts (CAFs) and Secreted Factors

Cancer-associated fibroblasts (CAFs) are key components of the TME that contribute to Gemcitabine resistance. CAFs originate from various sources, including resident fibroblasts, pancreatic stellate cells (PSCs), bone marrow-derived mesenchymal stem cells, and EMT thno.org. Activated CAFs secrete extracellular matrix (ECM) proteins, forming a dense fibrous matrix and contributing to a hypoxic TME, which promotes Gemcitabine resistance fortunejournals.com.

CAFs can induce Gemcitabine resistance through direct contact with cancer cells and paracrine signaling via secreted factors fortunejournals.com. CAFs secrete abundant chemokines, cytokines, growth factors, and exosomes that can induce treatment resistance mdpi.com. For instance, CAFs secrete insulin-like growth factors (IGF) 1 and 2, which bind to IGF receptors on cancer cells and support chemoresistance thno.org. CAF-derived IL-6 can activate STAT3 in cancer cells, mediating chemoresistance thno.org. Exosomes secreted by CAFs, particularly during Gemcitabine treatment, can promote chemoresistance mdpi.comnih.gov. These exosomes can contain miRNAs that target tumor suppressor genes like PTEN, contributing to proliferation and chemoresistance nih.gov. CAF-secreted stromal cell-derived factor-1 (SDF-1) can also promote tumor malignancy and Gemcitabine resistance frontiersin.org.

Some studies suggest that CAFs may also contribute to resistance by scavenging or entrapping Gemcitabine, making it less available to tumor cells thno.org. Compared to tumor cells, CAFs may exhibit lower levels of Gemcitabine-inactivating enzymes, leading to higher intracellular Gemcitabine concentrations within CAFs thno.org.

Influence of Extracellular Matrix Components (e.g., Fibrosis)

The extracellular matrix (ECM) is a critical component of the TME that contributes to Gemcitabine resistance, particularly through the formation of dense fibrous tissue (fibrosis or desmoplasia). PDAC is characterized by an extensive and dense fibrous matrix, which can account for a large proportion of the tumor volume fortunejournals.comnih.gov.

This dense fibrous tissue can act as a physical barrier, hindering the penetration and delivery of Gemcitabine into the tumor tissue fortunejournals.com. The interaction between ECM components and cancer cells also promotes Gemcitabine resistance fortunejournals.com. Type I collagen is a major component of the ECM in PDAC desmoplasia fortunejournals.com. The stromal matrix can also favor the selection and maintenance of cancer stem cells, which are more resistant to treatment mdpi.com.

The fibrotic TME not only physically impedes drug delivery but also contributes to a hypoxic and acidic environment, which can further promote aggressive tumor behavior and drug resistance mdpi.com. The ECM can influence cell signaling pathways and contribute to EMT-like processes, further impacting Gemcitabine sensitivity nih.gov.

Table: Tumor Microenvironment Factors Contributing to Gemcitabine Resistance

ComponentMechanism of Resistance Contribution
Cancer-Associated Fibroblasts (CAFs)Secretion of pro-survival factors (IGF, IL-6, SDF-1), exosome release (containing resistance-promoting miRNAs), direct contact, potential drug scavenging.
Extracellular Matrix (ECM)Physical barrier to drug delivery, interaction with cancer cells promoting resistance, induction of hypoxia and acidosis, support of CSCs, influence on EMT.

Data compiled from search results mdpi.commdpi.comfortunejournals.comthno.orgnih.govfrontiersin.orgmdpi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Gemcitabine60750
PI3K-
Akt-
ERK1-
ERK2-
NF-κB-
MRP1 (ABCC1)9184
Bcl-2-
Bax-
Fas-
Vimentin-
E-cadherin-
CD44-
CD133-
N-cadherin-
Snail-
ZEB1-
ZEB2-
IGF16168
IGF26133
IL-654607792
SDF-1 (CXCL12)636801
PTEN-
Type I Collagen-
MRP5 (ABCC5)9188
MRP3 (ABCC3)64100
MRP4 (ABCC4)9187
P-gp (MDR1/ABCB1)23950
BCRP (ABCG2)9936
ENT1 (SLC29A1)60570
CNT1 (SLC28A1)10231
CNT3 (SLC28A3)10317
IKKβ114271
Smoothened (Smo)644283
Gli16433018
CXCL16436414
STAT35460118
Laminin A1-
TIAM1-
Hyaluronan24759

Gemcitabine, a deoxycytidine analog, is a cornerstone in the treatment of various solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC). However, its efficacy is often limited by the development of resistance, which can be either intrinsic or acquired. This resistance is a complex phenomenon driven by a multitude of cellular, molecular, and tumor microenvironment-related factors.

Mechanisms of Cellular and Molecular Resistance to Gemcitabine

Contribution of the Tumor Microenvironment to Resistance

The tumor microenvironment (TME), a complex ecosystem surrounding the cancer cells, significantly influences treatment response, including resistance to Gemcitabine. In PDAC, the TME is characterized by extensive desmoplasia, composed of stromal cells and extracellular matrix fortunejournals.com.

Role of Cancer-Associated Fibroblasts (CAFs) and Secreted Factors

Cancer-associated fibroblasts (CAFs) are key components of the TME that contribute to Gemcitabine resistance. CAFs originate from various sources, including resident fibroblasts, pancreatic stellate cells (PSCs), bone marrow-derived mesenchymal stem cells, and EMT thno.org. Activated CAFs secrete extracellular matrix (ECM) proteins, forming a dense fibrous matrix and contributing to a hypoxic TME, which promotes Gemcitabine resistance fortunejournals.com.

CAFs can induce Gemcitabine resistance through direct contact with cancer cells and paracrine signaling via secreted factors fortunejournals.com. CAFs secrete abundant chemokines, cytokines, growth factors, and exosomes that can induce treatment resistance mdpi.com. For instance, CAFs secrete insulin-like growth factors (IGF) 1 and 2, which bind to IGF receptors on cancer cells and support chemoresistance thno.org. CAF-derived IL-6 can activate STAT3 in cancer cells, mediating chemoresistance thno.org. Exosomes secreted by CAFs, particularly during Gemcitabine treatment, can promote chemoresistance mdpi.comnih.gov. These exosomes can contain miRNAs that target tumor suppressor genes like PTEN, contributing to proliferation and chemoresistance nih.gov. CAF-secreted stromal cell-derived factor-1 (SDF-1) can also promote tumor malignancy and Gemcitabine resistance frontiersin.org.

Some studies suggest that CAFs may also contribute to resistance by scavenging or entrapping Gemcitabine, making it less available to tumor cells thno.org. Compared to tumor cells, CAFs may exhibit lower levels of Gemcitabine-inactivating enzymes, leading to higher intracellular Gemcitabine concentrations within CAFs thno.org.

Influence of Extracellular Matrix Components (e.g., Fibrosis)

The extracellular matrix (ECM) is a critical component of the TME that contributes to Gemcitabine resistance, particularly through the formation of dense fibrous tissue (fibrosis or desmoplasia). PDAC is characterized by an extensive and dense fibrous matrix, which can account for a large proportion of the tumor volume fortunejournals.comnih.gov.

This dense fibrous tissue can act as a physical barrier, hindering the penetration and delivery of Gemcitabine into the tumor tissue fortunejournals.com. The interaction between ECM components and cancer cells also promotes Gemcitabine resistance fortunejournals.com. Type I collagen is a major component of the ECM in PDAC desmoplasia fortunejournals.com. The stromal matrix can also favor the selection and maintenance of cancer stem cells, which are more resistant to treatment mdpi.com.

The fibrotic TME not only physically impedes drug delivery but also contributes to a hypoxic and acidic environment, which can further promote aggressive tumor behavior and drug resistance mdpi.com. The ECM can influence cell signaling pathways and contribute to EMT-like processes, further impacting Gemcitabine sensitivity nih.gov.

ComponentMechanism of Resistance Contribution
Cancer-Associated Fibroblasts (CAFs)Secretion of pro-survival factors (IGF, IL-6, SDF-1), exosome release (containing resistance-promoting miRNAs), direct contact, potential drug scavenging.
Extracellular Matrix (ECM)Physical barrier to drug delivery, interaction with cancer cells promoting resistance, induction of hypoxia and acidosis, support of CSCs, influence on EMT.

Data compiled from search results mdpi.commdpi.comfortunejournals.comthno.orgnih.govfrontiersin.orgmdpi.com.

Hypoxia-Induced Resistance Mechanisms (e.g., HIF-1α)

The tumor microenvironment, particularly the presence of hypoxic regions (low oxygen levels), plays a crucial role in promoting gemcitabine resistance. Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that mediates cellular responses to low oxygen conditions. HIF-1 is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β subunit (ARNT/HIF-1β). Under hypoxic conditions, HIF-1α is stabilized and accumulates, leading to the transcription of numerous target genes involved in processes such as angiogenesis, metabolism, and cell survival mdpi.comfrontiersin.orgmdpi.com.

HIF-1α has been implicated in gemcitabine resistance through several mechanisms. It can promote the expression of drug efflux transporters, such as ATP-binding cassette subfamily B member 6 (ABCB6), which pump gemcitabine out of the cancer cells, thereby reducing its intracellular concentration and efficacy nih.gov. Studies in non-small cell lung cancer (NSCLC) have shown that HIF-1-dependent ABCB6 expression is associated with poor prognosis and gemcitabine resistance. Activation of the HIF-1α/ABCB6 signaling pathway can lead to intracellular heme metabolic reprogramming and increased heme biosynthesis, enhancing the activation and accumulation of catalase. Elevated catalase levels can diminish reactive oxygen species (ROS), contributing to gemcitabine resistance nih.gov.

Furthermore, HIF-1α can influence apoptotic pathways. It is reported to inhibit pro-apoptotic proteins like Bax and caspase 3/8 while activating anti-apoptotic proteins such as c-myc, survivin, and STAT3 mdpi.com. HIF-1-mediated inhibition of p53 activation has also been reported to suppress 5-FU-induced apoptosis, suggesting a broader role in chemoresistance mdpi.com. In pancreatic cancer, HIF-1α has been shown to regulate the balance between NF-κB-associated pro- and anti-apoptosis, contributing to gemcitabine resistance mdpi.com.

Hypoxia and HIF-1α can also induce autophagy, a cellular process that can promote survival under stress conditions, including chemotherapy exposure. HIF-1 has been found to upregulate ATG5 expression, promoting phagophore elongation and thus inducing autophagy-mediated chemoresistance in various cancers mdpi.com.

Studies in pancreatic cancer have demonstrated that gemcitabine resistance is associated with epithelial-mesenchymal transition (EMT) and induction of HIF-1α. Inhibition of HIF-1α in gemcitabine-resistant pancreatic cancer cells can partially reverse the EMT phenotype, suggesting a critical role for HIF-1α in gemcitabine-resistant-mediated EMT nih.gov.

Research findings highlight the association between HIF-1α expression and gemcitabine resistance in different cancer types:

Cancer TypeAssociated HIF-1α MechanismResearch Finding HighlightsSource
Non-Small Cell Lung CancerHIF-1α/ABCB6 signaling, Heme biosynthesis, Catalase levelsHIF-1-dependent ABCB6 expression linked to poor prognosis and resistance; Inhibition of HIF-1α or ABCB6 enhances chemosensitivity. nih.gov
Pancreatic CancerRegulation of NF-κB-associated apoptosis, Association with EMTHIF-1α regulates the balance between pro- and anti-apoptosis; Inhibition of HIF-1α partially reverses EMT in resistant cells. mdpi.comnih.gov
Various CancersInduction of drug efflux transporters, Inhibition of pro-apoptotic proteins, Autophagy inductionHIF-1α promotes expression of transporters like MDR1/P-gp; Inhibits Bax and caspase 3/8, activates survivin; Upregulates ATG5 to induce autophagy. mdpi.commdpi.com

Role of Regulatory RNAs in Modulating Resistance

Regulatory RNAs, including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), have emerged as key players in modulating gemcitabine resistance. These non-coding RNA molecules can influence gene expression at various levels, impacting cellular processes critical for drug response.

MicroRNAs (miRNAs) and their Regulatory Networks

MicroRNAs are small, endogenous single-stranded RNAs that typically exert negative regulatory effects by targeting specific messenger RNAs (mRNAs) for degradation or translational repression amegroups.cn. Aberrant expression of miRNAs is frequently observed in gemcitabine-resistant cancer cells and is linked to altered sensitivity amegroups.cn.

MiRNAs can participate in complex regulatory networks that influence gemcitabine resistance. For instance, in pancreatic cancer, differentially expressed miRNAs and their targeted mRNAs form regulatory networks associated with gemcitabine resistance amegroups.cnnih.gov. Studies have identified specific miRNAs, such as miR-301, which is upregulated in gemcitabine-resistant pancreatic cancer cells and downregulates gemcitabine-induced apoptosis amegroups.cn. Conversely, miR-30a has been validated to play a role in sensitizing pancreatic cancer cells to gemcitabine amegroups.cn.

MiRNAs can also be involved in hypoxia-induced gemcitabine resistance. Some miRNAs are regulated by HIF-1α and can either promote or inhibit drug resistance mdpi.com. For example, miR-301a expression is increased under hypoxia and prevents the degradation of HIF-1α, contributing to gemcitabine resistance in pancreatic cancer cells mdpi.com. Conversely, miR-194-5p was found to be downregulated under hypoxia, leading to increased expression of its target, HIF-1α, and contributing to doxorubicin (B1662922) resistance in NSCLC cells mdpi.com.

Research has identified numerous miRNAs associated with gemcitabine resistance in various cancers, often by influencing critical pathways like apoptosis, cell cycle control, proliferation, and signaling pathways such as JAK/STAT, PI3/AKT, and Wnt/β-catenin mdpi.comnih.govfrontiersin.org.

Examples of miRNAs implicated in gemcitabine resistance and their potential roles:

miRNARegulation in Resistant CellsProposed Role in Resistance MechanismCancer TypeSource
miR-301UpregulatedDownregulates gemcitabine-induced apoptosis, Prevents HIF-1α degradation (under hypoxia)Pancreatic Cancer mdpi.comamegroups.cn
miR-30aVaried (Sensitizer)Sensitizes cells to gemcitabinePancreatic Cancer amegroups.cn
miR-145-5pDownregulatedAssociated with gemcitabine resistance, potentially through ErbB and VEGF signaling pathway activationPancreatic Cancer frontiersin.org
miR-142-5pDecreased expressionCorrelates with resistance, high expression associated with sensitivityPancreatic Cancer mdpi.com
miR-320cIncreased expressionCorrelates with resistancePancreatic Cancer mdpi.com
miR-21VariedInduces 5-FU resistance (in pancreatic cancer) by regulating PTEN and PDCD4Pancreatic Cancer mdpi.com
miR-3178Differentially expressedPart of a regulatory network in resistant cells targeting mRNAs like MSI2, TEAD1, GNPDA1, etc.Pancreatic Cancer amegroups.cn
miR-485-3pDifferentially expressedPart of a regulatory network in resistant cells targeting mRNAs like MSI2, TEAD1, GNPDA1, etc.Pancreatic Cancer amegroups.cn
miR-574-5pDifferentially expressedPart of a regulatory network in resistant cells targeting mRNAs like MSI2, TEAD1, GNPDA1, etc.Pancreatic Cancer amegroups.cn
miR-584-5pDifferentially expressedPart of a regulatory network in resistant cells targeting mRNAs like MSI2, TEAD1, GNPDA1, etc.Pancreatic Cancer amegroups.cn
miR-643Hub miRNAPart of a core miRNA-mRNA regulatory network in resistant cellsPancreatic Cancer nih.gov
miR-4644Hub miRNAPart of a core miRNA-mRNA regulatory network in resistant cellsPancreatic Cancer nih.gov
miR-4650-5pHub miRNAPart of a core miRNA-mRNA regulatory network in resistant cellsPancreatic Cancer nih.gov
miR-4455Hub miRNAPart of a core miRNA-mRNA regulatory network in resistant cellsPancreatic Cancer nih.gov
miR-1261Hub miRNAPart of a core miRNA-mRNA regulatory network in resistant cellsPancreatic Cancer nih.gov
miR-3676Hub miRNAPart of a core miRNA-mRNA regulatory network in resistant cellsPancreatic Cancer nih.gov
miR-193a-5pInhibited by lncRNA LINP1Part of a ceRNA network influencing TP73 expression and gemcitabine resistanceBladder Cancer oup.comnih.gov
miR-324-3pBound by lncRNA ESRG and circ_0075881Part of a ceRNA network influencing ST6GAL1 expression and gemcitabine resistanceBladder Cancer oup.comnih.gov
miR-99a-5pDownregulatedInhibits cell viability and restores sensitivity by directly regulating SMARCD1Bladder Cancer researchgate.net
miR-1206Repressed by circ_0092367Part of a circRNA-miRNA-mRNA axis influencing EMT and gemcitabine sensitivityPancreatic Cancer nih.gov

Preclinical Research Models and Methodologies in Gemcitabine Studies

In Vitro Cell Line Models

In vitro cell line models are fundamental tools in preclinical research, providing a controlled environment to investigate the cellular and molecular mechanisms of drug action and resistance. In the context of Gemcitabine (B846), these models are instrumental in understanding its efficacy, identifying biomarkers of sensitivity and resistance, and exploring novel therapeutic strategies.

The development of drug-resistant cell lines is a critical step in studying the mechanisms of chemotherapy failure. Gemcitabine-resistant cell lines are typically established by exposing parental, sensitive cell lines to gradually increasing concentrations of the drug over a prolonged period. This process mimics the clinical scenario of acquired resistance.

For instance, Gemcitabine-resistant cholangiocarcinoma (CCA) cell lines, KKU-M139/GEM and KKU-M214/GEM, were developed by exposing the parental KKU-M139 and KKU-M214 cell lines to stepwise increases in Gemcitabine concentration over 14 months. spandidos-publications.com Similarly, a Gemcitabine-resistant gallbladder cancer (GBC) cell line, NOZ GemR, was established from the parental NOZ cell line over 12 months by progressively increasing the Gemcitabine concentration from 0.001 to 25 μM. nih.gov In pancreatic cancer research, the SW1990/gemcitabine cell line was created by exposing SW1990 cells to escalating doses of Gemcitabine. spandidos-publications.com

The characterization of these resistant cell lines involves confirming their reduced sensitivity to Gemcitabine and often reveals cross-resistance to other chemotherapeutic agents, indicating a multidrug-resistant phenotype. spandidos-publications.comnih.gov For example, the KKU-M139/GEM and KKU-M214/GEM cell lines were found to be 25.88- and 62.31-fold more resistant to Gemcitabine, respectively, compared to their parental counterparts. spandidos-publications.com These resistant lines also showed cross-resistance to 5-fluorouracil, doxorubicin (B1662922), and paclitaxel. spandidos-publications.comnih.gov

Table 1: Examples of Established Gemcitabine-Resistant Cell Lines

Cell Line Parental Cell Line Cancer Type Fold Resistance to Gemcitabine
KKU-M139/GEM KKU-M139 Cholangiocarcinoma 25.88
KKU-M214/GEM KKU-M214 Cholangiocarcinoma 62.31
NOZ GemR NOZ Gallbladder Cancer 405.8
SW1990-GZ SW1990 Pancreatic Cancer Not specified

Assays that measure cellular viability and proliferation are essential for quantifying the cytotoxic effects of Gemcitabine and determining the degree of resistance in cell lines.

The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases in living cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells. This assay is frequently used in Gemcitabine studies to evaluate the impact of the drug on cell proliferation. ijbs.comresearchgate.net

The Sulforhodamine B (SRB) assay is another colorimetric assay used for determining cell density, based on the measurement of cellular protein content. nih.gov It is a reliable method for assessing cytotoxicity and has been used to demonstrate the increased resistance of cell lines to Gemcitabine. spandidos-publications.com For example, the SRB assay was used to quantify the resistance of the KKU-M139/GEM and KKU-M214/GEM cell lines to Gemcitabine. spandidos-publications.com

Molecular profiling techniques are employed to investigate the genetic and protein expression changes that underlie Gemcitabine resistance. thermofisher.comnih.gov

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) and Real-Time PCR are used to quantify the expression of specific genes at the messenger RNA (mRNA) level. youtube.com In Gemcitabine-resistant cell lines, these techniques have revealed the upregulation of genes associated with drug metabolism and resistance, such as ribonucleotide reductase M1 (RRM1), and the downregulation of genes involved in drug transport, like human equilibrative nucleoside transporter 1 (hENT1) and deoxycytidine kinase (dCK). spandidos-publications.comnih.gov

Western Blot analysis is used to detect and quantify specific proteins in a cell lysate. This technique has been instrumental in confirming the changes in protein expression observed at the mRNA level in Gemcitabine-resistant cells. For example, Western blot analyses have shown increased levels of multidrug resistance protein 1 (MRP1) in Gemcitabine-resistant cholangiocarcinoma cells, which contributes to increased drug efflux. spandidos-publications.comnih.gov In bladder cancer cells, immunoblotting has been used to examine the levels of proteins involved in apoptosis and cell invasion following Gemcitabine treatment. researchgate.net

Immunofluorescence is a technique that uses antibodies labeled with fluorescent dyes to visualize the localization of specific proteins within a cell. This method can provide spatial information about protein expression and can be used to observe changes in cellular structures or protein trafficking in response to Gemcitabine.

Table 2: Molecular Alterations in Gemcitabine-Resistant Cell Lines

Molecular Alteration Technique Used Cell Line(s) Functional Consequence Reference(s)
Upregulation of RRM1 RT-PCR, Real-Time PCR, Western Blot KKU-M139/GEM, KKU-M214/GEM Increased drug target nih.gov, spandidos-publications.com
Downregulation of hENT1 RT-PCR, Real-Time PCR, Western Blot KKU-M139/GEM, KKU-M214/GEM Decreased drug uptake nih.gov, spandidos-publications.com
Downregulation of dCK RT-PCR, Real-Time PCR, Western Blot KKU-M139/GEM, KKU-M214/GEM Decreased drug activation nih.gov, spandidos-publications.com
Upregulation of MRP1 Western Blot KKU-M139/GEM, KKU-M214/GEM Increased drug efflux nih.gov, spandidos-publications.com
Upregulation of Bcl-2 Western Blot KKU-M139/GEM, KKU-M214/GEM Evasion of apoptosis nih.gov
Downregulation of Bax Western Blot KKU-M139/GEM, KKU-M214/GEM Evasion of apoptosis nih.gov

Gemcitabine primarily exerts its cytotoxic effects by inhibiting DNA synthesis, leading to cell cycle arrest. nih.govFlow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. nih.gov Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), and the fluorescence intensity of individual cells is measured as they pass through a laser beam. frontiersin.org This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies have shown that Gemcitabine treatment can induce an accumulation of cells in the S phase of the cell cycle. frontiersin.orgresearchgate.net Cell cycle analysis by flow cytometry is crucial for understanding the cytostatic effects of Gemcitabine and how resistance mechanisms may alter the cellular response to the drug. researchgate.net

Apoptosis, or programmed cell death, is a key mechanism by which Gemcitabine induces cancer cell death. Assays to detect and quantify apoptosis are therefore vital in preclinical studies.

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to identify apoptotic cells. nih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye. bio-rad-antibodies.com PI is a fluorescent dye that can only enter cells with a compromised cell membrane, which occurs in the later stages of apoptosis and in necrosis. nih.govresearchgate.net By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). nih.gov This assay has been used to demonstrate that Gemcitabine-resistant cells can evade apoptosis. nih.gov

The acquisition of resistance to chemotherapy can sometimes be associated with an increase in the metastatic potential of cancer cells, which involves changes in cell adhesion, migration, and invasion. frontiersin.org

Cell adhesion assays measure the ability of cells to attach to extracellular matrix components or to other cells.

Cell migration can be assessed using assays such as the wound healing assay , where a scratch is made in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured. abjournals.org

Cell invasion is often measured using a Boyden chamber transwell assay . nih.govfrontiersin.org In this assay, cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of extracellular matrix material (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and membrane to the lower chamber is quantified. Studies have shown that Gemcitabine-resistant cell lines can exhibit enhanced migration and invasion capabilities. nih.govabjournals.orgnih.gov For example, Gemcitabine-resistant cholangiocarcinoma cell lines showed higher cell adhesion, migration, and invasion capabilities. nih.gov Similarly, short-term treatment with Gemcitabine has been observed to enhance the migration and invasion of pancreatic cancer cells. researchgate.netnih.gov

In Vivo Animal Models

In vivo animal models are indispensable for the preclinical evaluation of gemcitabine, providing a complex biological system to study its antitumor activity, metabolic pathways, and mechanisms of resistance. These models bridge the gap between in vitro experiments and clinical trials.

Xenograft models, which involve the implantation of human tumor tissue or cells into immunodeficient mice, are a cornerstone of preclinical gemcitabine research. These models allow for the study of human cancers in a living organism, offering insights into therapeutic efficacy and resistance.

Patient-Derived Xenografts (PDX) are created by implanting fresh tumor tissue from a patient directly into mice. A key advantage of PDX models is that they are thought to better recapitulate the molecular and architectural characteristics of the original human tumor. aacrjournals.orggd3services.com They have been instrumental in studying gemcitabine's effects on various cancers, including pancreatic ductal adenocarcinoma (PDAC) and biliary tract cancer. aacrjournals.orgnih.gov For instance, PDX models of PDAC have been developed to have acquired resistance to gemcitabine in vivo, serving as a valuable tool to identify resistance mechanisms that are more clinically relevant than those found in cell line-based models. nih.gov Studies using these models have shown that they retain the genotypic and phenotypic characteristics of the primary tumors from which they were derived. nih.gov Research on PDX models has also been used to evaluate novel gemcitabine analogs and formulations, demonstrating enhanced tumor growth inhibition compared to the parent drug. nih.govresearchgate.net

Cell Line-Derived Xenografts (CDX) are established by injecting cultured human cancer cell lines into immunodeficient mice. crownbio.com CDX models are highly reproducible and cost-effective, making them suitable for large-scale screening of anticancer agents like gemcitabine. crownbio.com They have been widely used to assess the antitumor activity of gemcitabine as a single agent and in combination with other therapies. mdpi.comresearchgate.net For example, studies with CDX models of pancreatic cancer have been used to evaluate the inhibitory effects of gemcitabine on tumor growth. researchgate.net While valuable, it has been noted that mechanisms of gemcitabine resistance identified in cell line-derived models may not always be the predominant mechanisms when resistance is acquired in vivo. nih.gov

Table 1: Comparison of Xenograft Models in Gemcitabine Research

Model TypeDescriptionAdvantages in Gemcitabine ResearchLimitations in Gemcitabine Research
Patient-Derived Xenograft (PDX)Direct implantation of patient tumor tissue into immunodeficient mice. gd3services.com- Better recapitulation of original tumor heterogeneity and microenvironment. aacrjournals.org
  • High predictive value for clinical outcomes. nih.gov
  • Useful for studying acquired resistance mechanisms in a clinically relevant context. nih.gov
  • - More time-consuming and expensive to establish.
  • Potential for loss of human stromal components over passages.
  • Cell Line-Derived Xenograft (CDX)Implantation of established human cancer cell lines into immunodeficient mice. crownbio.com- High reproducibility and scalability. crownbio.com
  • Cost-effective for large-scale drug screening.
  • Well-characterized genetic background of cell lines.
  • - May not fully represent the heterogeneity of patient tumors.
  • Can differ from in vivo acquired resistance mechanisms. nih.gov
  • Genetically Engineered Mouse Models (GEMMs) are created by modifying the mouse genome to carry specific cancer-causing mutations, leading to the development of spontaneous tumors in their natural microenvironment. nih.gov These models are particularly valuable for studying the complex interplay between tumor cells and the immune system, as well as for investigating mechanisms of therapeutic resistance. nih.govaacrjournals.org

    In the context of gemcitabine research, GEMMs have been pivotal in understanding intrinsic and acquired resistance. For instance, the KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre), which closely mimics human pancreatic ductal adenocarcinoma, has been extensively used to evaluate gemcitabine's efficacy and the development of resistance. nih.gov Studies using GEMMs have provided key insights into how stromal factors and subtle changes in drug efflux transporter levels can contribute to chemotherapy resistance. aacrjournals.org These models allow for the investigation of therapeutic response and resistance in the context of an intact immune system, which is a significant advantage over xenograft models. nih.gov GEMMs have successfully modeled acquired resistance to chemotherapy and have helped to identify the underlying molecular mechanisms. aacrjournals.org

    A primary endpoint in preclinical gemcitabine studies is the evaluation of its effect on tumor growth. This is typically assessed by measuring tumor volume over time in treated versus control animals. researchgate.net Caliper measurements are a standard method for tracking the growth of subcutaneous xenografts. aacrjournals.org

    In numerous studies using both PDX and CDX models, gemcitabine has demonstrated significant tumor growth inhibition across a range of cancer types, including pancreatic, lung, and biliary tract cancers. aacrjournals.orgmdpi.comdrugbank.com For example, in PDX models of biliary tract cancer, gemcitabine, both alone and in combination with cisplatin (B142131), has been shown to induce tumor regression. aacrjournals.org Similarly, studies in pancreatic cancer CDX models have documented the inhibitory effect of gemcitabine on tumor growth. researchgate.net However, the extent of tumor growth inhibition can vary significantly depending on the specific tumor model, reflecting the heterogeneity of patient responses. researchgate.netplos.org Some models exhibit high sensitivity to gemcitabine, while others show inherent or acquired resistance, leading to minimal or no response. researchgate.netplos.org

    Table 2: Representative Findings on Gemcitabine-Induced Tumor Growth Inhibition
    Cancer TypeModelKey FindingCitation
    Pancreatic CancerPDXA novel gemcitabine analog (4NSG-SLN) exhibited a two-fold decrease in tumor growth compared to gemcitabine hydrochloride. nih.gov
    Lung Cancer (H1975)CDXGemcitabine treatment resulted in a significant growth-inhibitory effect. researchgate.netaacrjournals.org
    Lung Cancer (A549)CDXTumor growth was not significantly affected by the administered gemcitabine dose. aacrjournals.org
    Biliary Tract CancerPDXGemcitabine, alone and in combination with cisplatin, induced tumor regression. aacrjournals.org

    Pharmacodynamic studies in animal models are crucial for understanding the relationship between drug exposure and its pharmacological effect. For gemcitabine, these studies often focus on the accumulation of its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP), in tumor and normal tissues. nih.gov The intracellular concentration of these metabolites is directly linked to gemcitabine's cytotoxic activity. nih.gov

    Preclinical studies have investigated the general pharmacological effects of gemcitabine in various animal models, finding minimal effects on cardiovascular, respiratory, central nervous, and gastrointestinal systems at therapeutic doses. nih.gov More specific pharmacodynamic studies have employed advanced imaging techniques to non-invasively monitor the effects of gemcitabine. For example, 3'-deoxy-3'-[18F]fluorothymidine positron emission tomography ([18F]FLT-PET) has been used to assess treatment response. aacrjournals.org These studies have revealed that early changes in [18F]FLT uptake after gemcitabine administration can be confounded by direct competition between gemcitabine and the radiotracer for cellular uptake, as well as by gemcitabine-induced inhibition of thymidylate synthase. aacrjournals.org This highlights the importance of timing in pharmacodynamic assessments using imaging biomarkers. Dual-tracer studies using [18F]FAC and [14C]gemcitabine have shown a good correlation in uptake in orthotopic pancreatic tumors, suggesting that imaging can reflect drug distribution. nih.gov

    The development of resistance is a major limitation of gemcitabine therapy. In vivo models are essential for studying the dynamic process of resistance acquisition and for identifying strategies to overcome it. aacrjournals.orgnih.gov

    One approach involves the serial treatment of xenograft-bearing mice with gemcitabine to select for resistant tumors. aacrjournals.org For example, gemcitabine-resistant PDX models of pancreatic cancer have been developed by treating mice until tumors, after an initial response, regrew despite continued therapy. nih.gov These models provide a platform to investigate the molecular changes associated with acquired resistance in a setting that mimics clinical drug exposure. nih.gov Studies have shown that in vivo-acquired resistance can involve different mechanisms than those observed in vitro. nih.gov For instance, while decreased expression of the nucleoside transporter hCNT1 and the activating enzyme dCK are common in vitro resistance mechanisms, they were not consistently observed in PDX models with in vivo-acquired resistance. nih.gov Non-invasive imaging techniques, such as bioluminescent imaging, can be used to monitor tumor response and the emergence of resistance in real-time in orthotopic tumor models. nih.gov

    Advanced Analytical Techniques

    The study of gemcitabine's pharmacology, metabolism, and mechanisms of action relies on a variety of advanced analytical techniques to quantify the parent drug and its metabolites in biological matrices.

    High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of gemcitabine and its main metabolite, 2',2'-difluorodeoxyuridine (dFdU), in plasma and tissue samples. ajgreenchem.comajgreenchem.com HPLC methods are often coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) to achieve higher sensitivity and specificity, which is crucial for detecting the low concentrations often found in biological samples. ajgreenchem.com These hyphenated techniques have become increasingly prevalent, surpassing traditional HPLC for bioanalytical applications. ajgreenchem.com

    Other analytical methods employed in gemcitabine research include:

    UV Spectrophotometry: A simpler and more accessible method for quantification, though generally less sensitive and specific than HPLC. ajgreenchem.comajgreenchem.com

    Spectrofluorimetry: Another spectroscopic method used for the analysis of gemcitabine. ajgreenchem.comajgreenchem.com

    High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique used for separation and quantification. ajgreenchem.comajgreenchem.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of metabolites and for metabolomics studies to understand the metabolic reprogramming associated with gemcitabine resistance. ajgreenchem.comunl.edu

    These analytical tools are essential for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion of gemcitabine, as well as for pharmacodynamic studies linking drug concentrations to therapeutic and toxic effects. mdpi.com

    Application of Radio-labeled Tracers for Cellular Uptake and Metabolism Studies (e.g., 3′-Deoxy-3′-[18F]Fluorothymidine ([18F]FLT))

    Radio-labeled tracers are instrumental in non-invasively monitoring the cellular processes affected by gemcitabine. 3′-Deoxy-3′-[18F]fluorothymidine ([18F]FLT), a thymidine (B127349) analog, is a key positron emission tomography (PET) tracer used to assess cell proliferation. nih.gov Its uptake is dependent on thymidine kinase 1 (TK1), an enzyme in the nucleotide salvage pathway. aacrjournals.org

    Studies in lung carcinoma xenograft models have shown that gemcitabine's interaction with [18F]FLT uptake is complex. Initially, gemcitabine can compete with [18F]FLT for cellular transport, leading to a temporary decrease in tracer uptake shortly after administration. aacrjournals.org However, prolonged treatment can induce an upregulation of the thymidine salvage pathway, resulting in increased [18F]FLT uptake. aacrjournals.org This was observed in H1975 and A549 lung cancer cell lines, where gemcitabine treatment led to elevated radiotracer retention. aacrjournals.org

    Another tracer, ¹⁸F-FAC, which has a similar affinity for deoxycytidine kinase as gemcitabine, has demonstrated a strong correlation with tumor gemcitabine levels in patient-derived xenograft (PDX) models of pancreatic cancer. snmjournals.org This suggests that ¹⁸F-FAC PET imaging could potentially predict the delivery and uptake of gemcitabine in tumors. snmjournals.org

    Table 1: Research Findings on [18F]FLT Uptake in Response to Gemcitabine

    Cell/Tumor ModelTime PointObservationUnderlying MechanismReference
    H1975 and A549 Lung Cancer Cells (in vitro)Prolonged TreatmentIncreased [18F]FLT uptakeIncreased expression of TK1 aacrjournals.org
    H1975 and A549 Lung Cancer Xenografts (in vivo)6 hours post-treatmentDecreased [18F]FLT uptakeCompetition for cellular uptake aacrjournals.org
    H1975 and A549 Lung Cancer Xenografts (in vivo)Day 1 post-treatmentIncreased [18F]FLT uptakeCorrelated with increased TK1 expression aacrjournals.org
    H1975 (responsive) Xenografts (in vivo)Day 5 post-treatmentReduction in [18F]FLT uptakeReflection of growth-inhibitory effects aacrjournals.org

    Enzymatic Activity Assays for Metabolizing Enzymes

    The efficacy of gemcitabine is heavily reliant on its intracellular metabolism, which is governed by several key enzymes. Enzymatic activity assays are therefore critical for understanding sensitivity and resistance to the drug. Gemcitabine is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) to become active. clinpgx.org Conversely, it can be inactivated by cytidine (B196190) deaminase (CDA), which converts it to 2′,2′-difluorodeoxyuridine (dFdU). clinpgx.orgaacrjournals.org

    Assays to measure the activity of these enzymes are routinely used in preclinical studies. For instance, dCK activity can be measured by monitoring the phosphorylation of a radiolabeled substrate like [³H]deoxycytidine. aacrjournals.org CDA activity can be determined by measuring the deamination of its substrates. aacrjournals.org

    Studies in neuroblastoma cell lines have revealed a high sensitivity to gemcitabine, which was correlated with high dCK activity, similar to that seen in leukemia cell lines. aacrjournals.org Furthermore, CDA activity in these neuroblastoma cells was found to be significantly lower than in carcinoma cells, contributing to their sensitivity to gemcitabine. aacrjournals.org In pancreatic cancer models, reduced levels of CDA were shown to increase gemcitabine stability and induce tumor regression. nih.gov

    Table 2: Key Enzymes in Gemcitabine Metabolism and Assay Findings

    EnzymeFunctionAssay Methodology ExampleKey Research FindingReference
    Deoxycytidine kinase (dCK)Activates gemcitabine via phosphorylationMeasures phosphorylation of [³H]deoxycytidineHigh dCK activity in neuroblastoma cells correlates with high gemcitabine sensitivity aacrjournals.org
    Cytidine deaminase (CDA)Inactivates gemcitabine via deaminationSpectrophotometric methodsLow CDA activity in neuroblastoma cells contributes to gemcitabine sensitivity aacrjournals.org

    Proteomic and Metabolomic Profiling

    Proteomic and metabolomic approaches provide a global view of the cellular changes that occur in response to gemcitabine, offering insights into the complex mechanisms of drug resistance. mdpi.com These technologies allow for the large-scale analysis of proteins and metabolites in cancer cells, identifying pathways that are altered in resistant cells. nih.govrsc.org

    In pancreatic cancer, comparative proteomic analysis of gemcitabine-sensitive and resistant cell lines has identified significant alterations in proteins involved in various cellular processes. nih.govrsc.org For example, in gemcitabine-resistant clones, proteins associated with cellular metabolism, proliferation, and migration were found to be predominantly altered. nih.gov One study identified 33 differentially expressed proteins between sensitive and resistant pancreatic cells, with proteins involved in biosynthesis and detoxification being over-expressed in the resistant cells. rsc.org

    A key finding from these studies is the upregulation of Ribonucleoside-diphosphate reductase large subunit (RRM1) in gemcitabine-resistant cells, highlighting its critical role in resistance. nih.gov Metabolomic analyses have complemented these findings by revealing changes in metabolic pathways, such as lipid metabolism, that contribute to the resistant phenotype. rsc.org

    Table 3: Examples of Proteins Differentially Expressed in Gemcitabine-Resistant Pancreatic Cancer Cells

    ProteinChange in ExpressionAssociated Function/PathwayReference
    Ribonucleoside-diphosphate reductase large subunit (RRM1)UpregulatedGemcitabine metabolism, DNA repair nih.gov
    S100 calcium binding protein A4DownregulatedTumor proliferation nih.gov
    Microtubule-associated protein 2 (MAP2)UpregulatedMicrotubule regulation nih.gov
    Ankyrin-3 (ANK3)UpregulatedCell adhesion and signaling nih.gov

    Structural Biology Approaches (e.g., X-ray Crystallography, Nuclear Magnetic Resonance (NMR)) for Target Interaction Analysis

    Structural biology techniques are essential for understanding how gemcitabine interacts with its molecular targets at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods used to determine the three-dimensional structures of molecules and their complexes. nih.govgrafiati.com

    X-ray crystallography has been used to characterize the conformational modes of gemcitabine. nih.gov This information is vital for understanding how the drug is recognized and processed by enzymes like dCK and how its active metabolites interact with targets such as ribonucleotide reductase and DNA polymerase. By comparing the crystal structure of gemcitabine with that of the natural nucleoside 2'-deoxycytidine, researchers can gain insights into the structural basis of its anticancer activity. nih.gov This knowledge can inform the design of more potent and specific nucleoside analogs. nih.gov

    While direct NMR studies detailing gemcitabine's interaction with its targets are less commonly published, NMR spectroscopy is a valuable tool in structural biology for studying protein dynamics and ligand binding in solution, complementing the static picture provided by X-ray crystallography. nih.gov

    Strategies to Overcome Resistance in Preclinical Settings

    Targeting Gemcitabine (B846) Metabolism and Transport to Enhance Efficacy

    Gemcitabine is a prodrug that requires transport into the cell and subsequent phosphorylation to its active triphosphate form (dFdCTP) to exert its cytotoxic effects physiology.orgresearchgate.netmdpi.com. Resistance can arise from impaired transport or altered metabolism.

    Modulators of Nucleoside Transporter Expression and Function

    Gemcitabine entry into cells is primarily mediated by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) physiology.orgmdpi.comturkjps.orgresearchgate.netwjgnet.comresearchgate.net. Reduced expression or function of these transporters, particularly hENT1, has been associated with gemcitabine resistance in preclinical models physiology.orgturkjps.orgresearchgate.netwjgnet.com. Studies have shown that tumor cells deficient in nucleoside transporters are resistant to gemcitabine, highlighting the crucial role of these proteins in drug efficacy turkjps.orgresearchgate.net. Conversely, increasing the expression or function of these transporters can enhance gemcitabine uptake and restore sensitivity researchgate.net. For instance, transfection of cancer cells with hCNT has been explored to increase gemcitabine uptake researchgate.net. Preclinical studies have also investigated modulators that can influence nucleoside transporter expression or activity, although specific examples of modulators and their detailed research findings in this context were not extensively detailed in the provided search results beyond the role of the transporters themselves and the impact of their expression levels on sensitivity physiology.orgturkjps.orgresearchgate.netwjgnet.comresearchgate.net. The matricellular protein cysteine-rich angiogenic inducer 61 (CYR61) has been shown to negatively regulate hENT1 and hCNT3 expression, and its knockout increased gemcitabine uptake and sensitized pancreatic cancer cells to the drug researchgate.net.

    Enhancers of Deoxycytidine Kinase Activity

    Intracellularly, gemcitabine is phosphorylated to its monophosphate form (dFdCMP) by deoxycytidine kinase (dCK), which is the rate-limiting step in its activation physiology.orgmdpi.commdpi.commdpi.com. Downregulation or inactivation of dCK is a well-established mechanism of gemcitabine resistance physiology.orgaacrjournals.orgaacrjournals.org. Preclinical strategies aim to enhance dCK activity to promote gemcitabine phosphorylation. Research has identified compounds like masitinib (B1684524) that can enhance the dCK-dependent activation of gemcitabine and other nucleoside analogs in preclinical studies clinicalleader.com. Masitinib was found to be the most active among tested kinase inhibitors in enhancing dCK activity and potentiating nucleoside analogue agents clinicalleader.com. Overexpression of dCK in pancreatic ductal adenocarcinoma (PDAC) cells has been shown to reduce resistance mediated by deoxycytidine secreted from pancreatic stellate cells, suggesting that increasing intracellular dCK levels can overcome this specific resistance mechanism nih.gov.

    Inhibitors of Inactivating Enzymes (e.g., Cytidine (B196190) Deaminase Inhibitors)

    Gemcitabine can be inactivated by enzymes such as cytidine deaminase (CDA), which converts it to the less active metabolite 2',2'-difluorodeoxyuridine (dFdU) physiology.orgresearchgate.netmdpi.commdpi.com. Increased CDA activity has been correlated with gemcitabine resistance in preclinical models mdpi.comnih.govmdpi.com. Inhibiting CDA can reduce gemcitabine degradation and increase the intracellular concentration of its active metabolites, thereby enhancing its cytotoxic effect. Preclinical studies have explored the use of CDA inhibitors to overcome resistance. For example, upregulation of CDA has been reported to confer gemcitabine resistance in vitro, while loss of CDA restores sensitivity mdpi.com. This suggests that modulating CDA levels could be a strategy to increase gemcitabine sensitivity mdpi.com. Prolonged exposure to increasing drug concentrations in preclinical models has been shown to lead to a significant induction of CDA mRNA, with up to 150-fold increases observed in resistant cell lines compared to parental lines nih.gov.

    Modulation of Nucleotide Pool Homeostasis and DNA Repair Pathways

    Gemcitabine exerts its primary cytotoxic effect by interfering with DNA synthesis and inducing DNA damage physiology.orgresearchgate.netembopress.org. Resistance mechanisms can involve alterations in nucleotide pools that reduce the incorporation of gemcitabine into DNA or enhanced DNA repair capacity that mitigates the damage.

    Targeting Ribonucleotide Reductase

    Ribonucleotide reductase (RR), composed of subunits RRM1 and RRM2, is a key enzyme responsible for the synthesis of deoxyribonucleotides (dNTPs), which are essential for DNA synthesis and repair mdpi.comaacrjournals.orgplos.orgportlandpress.comaacrjournals.org. Gemcitabine diphosphate (B83284) (dFdCDP) inhibits RR, leading to a depletion of dNTP pools, particularly dCTP, which enhances the incorporation of the active metabolite dFdCTP into DNA researchgate.netmdpi.commdpi.comaacrjournals.org. Overexpression of RRM1 and/or RRM2 has been linked to gemcitabine resistance in preclinical settings, as increased RR activity can lead to elevated dNTP pools that compete with dFdCTP for incorporation into DNA mdpi.comaacrjournals.orgplos.orgportlandpress.comaacrjournals.orgnih.govspandidos-publications.com. Preclinical studies have demonstrated that targeting RR can resensitize resistant cells to gemcitabine. For instance, inhibiting RRM2 has been shown to reverse gemcitabine resistance in lung squamous cell carcinoma cells portlandpress.com. Studies using in vivo models of acquired gemcitabine resistance have identified increased expression of RRM1 as a major determinant of resistance aacrjournals.org. In these models, RRM1 mRNA expression was significantly increased in resistant tumors compared to parental tumors aacrjournals.org.

    Table 1: Preclinical Findings on RRM1 and RRM2 Expression in Gemcitabine Resistance

    Study ContextObservationImplication for ResistanceCitation
    Human pancreatic cancerHigh RRM1 levels inversely correlate with OSAssociated with poor survival mdpi.com
    PANC-1 cells (in vitro)Overexpression of both RRM1 and RRM2 requiredNecessary for resistance development mdpi.com
    Colon 26-A vs Colon 26-G (in vivo)25-fold increased RRM1 mRNA in resistant tumorMajor determinant of resistance aacrjournals.org
    Bladder cancer cell linesRRM1 and RRM2 up-regulated in resistant cellsPotential predictive marker plos.org
    Lung squamous cell carcinomaRRM2 expression increased upon gemcitabine treatmentContributes to resistance portlandpress.com

    Interference with DNA Repair Mechanisms

    Gemcitabine-induced DNA damage is a crucial component of its cytotoxic action physiology.orgresearchgate.netembopress.org. Cancer cells can develop resistance by enhancing their DNA repair capacity. Interfering with these repair pathways can potentially increase the persistence of gemcitabine-induced DNA lesions and enhance its efficacy. Preclinical research suggests that targeting DNA repair mechanisms can overcome gemcitabine resistance embopress.orgjuniperpublishers.comfrontiersin.org. For example, combining gemcitabine with cisplatin (B142131), which also induces DNA damage, has been shown to inhibit DNA excision repair more than gemcitabine alone nih.gov. Inhibition of the ATR kinase, a key regulator of the DNA damage response, has demonstrated synergy with gemcitabine in preclinical models of pancreatic cancer, leading to enhanced DNA damage and cell death embopress.orgspandidos-publications.com. Phosphoproteomic analysis revealed that ATR inhibition blocks DNA damage response pathways induced by gemcitabine, providing a molecular rationale for this combination embopress.org. Studies are also exploring inhibitors of other DNA repair pathways, such as PARP inhibitors and ATR/CHK1 inhibitors, in combination with gemcitabine in preclinical settings frontiersin.org. Preliminary studies suggest that genes involved in DNA repair pathways are transcriptionally induced after gemcitabine treatment, and interfering with these pathways could be a strategy to maximize the therapeutic index of gemcitabine juniperpublishers.com.

    Table 2: Examples of DNA Repair Pathway Targets and Inhibitors in Preclinical Studies for Gemcitabine Sensitization

    DNA Repair PathwayTargetInhibitor ExamplePreclinical Application ContextCitation
    DNA Damage ResponseATR kinaseAZ20, ElimusertibPancreatic cancer cell lines embopress.orgspandidos-publications.com
    Excision RepairNot specifiedCisplatin (in combination)Various solid tumors nih.gov
    VariousPARP, ATR/CHK1Inhibitors under investigationPancreatic cancer frontiersin.org

    Interference with Cellular Survival Signaling Pathways

    Cancer cells often activate or upregulate pro-survival signaling pathways that allow them to evade the cytotoxic effects of Gemcitabine. Preclinical strategies focus on inhibiting these pathways to restore or enhance drug sensitivity. Pathways implicated in Gemcitabine resistance in preclinical models include PI3K/Akt/mTOR, MAPK, NF-κB, STAT3, EGFR, IGF-1R, Wnt/β-Catenin, and Notch signaling probiologists.comnih.govimrpress.comfortunejournals.comnih.gov.

    For instance, the PI3K/Akt/mTOR pathway is frequently activated in Gemcitabine-resistant cells, promoting cell survival probiologists.comimrpress.com. Preclinical data suggests that inhibiting components of this pathway can sensitize cells to Gemcitabine-induced apoptosis probiologists.com. Similarly, activation of NF-κB has been shown to contribute to chemoresistance, and strategies targeting NF-κB have demonstrated potential in preclinical settings nih.govaacrjournals.orgmdpi.com. The EGFR and IGF-1R pathways are also upregulated in some Gemcitabine-resistant cancers, and preclinical studies using inhibitors against EGFR or IGF-1R have shown promise in reversing resistance by blocking downstream signaling and potentially altering the tumor microenvironment imrpress.comfortunejournals.comfrontiersin.org. Wnt/β-Catenin and Notch signaling pathways have also been implicated in Gemcitabine resistance, and targeting these pathways is being explored in preclinical models nih.govnih.govfrontiersin.org. Preclinical data indicates that inhibiting Notch1 signaling, particularly under hypoxic conditions, can weaken the Gemcitabine-enriched cancer stem cell population and provide a strategy against acquired resistance nih.gov.

    Strategies Targeting the Tumor Microenvironment

    The tumor microenvironment (TME) plays a critical role in mediating Gemcitabine resistance through various mechanisms, including physical barriers and the secretion of pro-survival factors. Preclinical strategies are being developed to modulate the TME to improve drug delivery and efficacy.

    Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and contribute significantly to Gemcitabine resistance in preclinical models. CAFs can produce abundant extracellular matrix (ECM), creating a physical barrier that impedes drug delivery imrpress.comfortunejournals.comphysiology.orgfrontiersin.org. They also secrete factors such as deoxycytidine, which competes with Gemcitabine, and CYR61, which reduces nucleoside transporter expression, thereby limiting intracellular drug accumulation physiology.org. Furthermore, CAFs can secrete insulin-like growth factors (IGFs) that activate survival pathways in cancer cells physiology.org. Preclinical studies have explored targeting CAFs or their secreted factors to overcome resistance. For example, targeting the Sonic hedgehog (Shh) pathway, often associated with stromal formation, has shown promise in preclinical models by increasing intratumoral Gemcitabine concentrations frontiersin.orgmdpi.com. Inhibiting IL-1β, secreted by inflammatory CAFs (iCAFs), has also been shown to enhance therapeutic efficacy in mouse models frontiersin.org. While direct targeting of bulk CAF populations has faced challenges, a better understanding of CAF subpopulations may inform future stromal targeting strategies physiology.org.

    The dense extracellular matrix (ECM), primarily composed of collagen and hyaluronan, acts as a significant physical barrier to Gemcitabine penetration into the tumor fortunejournals.comfrontiersin.orgphysiology.orgresearchgate.netgoettingen-research-online.deascopubs.org. Preclinical strategies aim to disrupt these ECM components to enhance drug delivery. Degrading hyaluronan using enzymes like hyaluronidase (B3051955) (e.g., PEGPH20) has been investigated in preclinical models, demonstrating improved intratumoral delivery of chemotherapeutics and effective inhibition of tumor growth frontiersin.orgphysiology.org. Modifying Gemcitabine to better penetrate the dense matrix, such as through conjugates like Gemcitabine-stearate (Gem-S), has also shown potential in preclinical studies, exhibiting higher sensitivity in stiffer environments compared to unmodified Gemcitabine aacrjournals.org.

    Hypoxia, or low oxygen levels, is prevalent in many tumors and contributes to Gemcitabine resistance by limiting drug delivery due to poor vascularization and by promoting metabolic adaptations that favor survival nih.govmdpi.comfrontiersin.orgphysiology.orgmdpi.com. Hypoxic conditions can upregulate metabolic pathways, enhance cancer stem cell properties, and activate pro-survival signaling like NF-κB nih.govmdpi.comfrontiersin.orgmdpi.com. Preclinical studies have explored strategies to counteract hypoxia-induced resistance. For instance, a prodrug like Evofosfamide, which is preferentially activated under hypoxic conditions, has been investigated in combination with Gemcitabine in preclinical models physiology.org. Strategies aimed at restoring oxidative phosphorylation, such as treatment with lauric acid, have also shown the ability to restore Gemcitabine sensitivity in hypoxia-induced resistant cell lines in preclinical settings mdpi.com. Inhibiting HIF-1α, a key mediator of hypoxic response, has also been explored, although its effectiveness in restoring Gemcitabine sensitivity can vary mdpi.comfrontiersin.org.

    Preclinical Combination Strategies with Other Agents

    Combining Gemcitabine with other therapeutic agents is a promising preclinical strategy to overcome resistance by targeting multiple pathways or aspects of the tumor biology simultaneously.

    Preclinical studies provide the rationale for combining Gemcitabine with various agents based on observed synergistic or additive effects and the potential to overcome resistance mechanisms nih.govfrontiersin.orgnih.govbohrium.com. The synergy often arises from targeting complementary pathways or addressing different resistance mechanisms.

    For example, combining Gemcitabine with cisplatin has shown schedule- and model-dependent synergistic and additive effects in preclinical studies, potentially by bypassing resistance mechanisms to either drug alone frontiersin.orgnih.gov. Preclinical models of mesothelioma have demonstrated that combining Gemcitabine with immune checkpoint inhibitors can outperform immunotherapy alone, suggesting a synergistic interaction that can overcome resistance to single agents nih.govaacrjournals.org. The addition of SMAC mimetics like LCL161 to Gemcitabine plus cisplatin has shown strong synergistic effects and prevented the emergence of multidrug resistance in preclinical cholangiocarcinoma models frontiersin.org.

    Combining Gemcitabine with nab-paclitaxel has demonstrated additive effects on cell death in preclinical pancreatic cancer models and may help overcome both primary and acquired resistance spandidos-publications.com. Preclinical data also supports the combination of Gemcitabine with CDK inhibitors, such as SNS-032 and Dinaciclib, which can enhance Gemcitabine's cytotoxic effects and potentially overcome resistance by disrupting cell cycle regulation and survival pathways probiologists.com. Doxycycline, an antibiotic, has shown the ability to restore Gemcitabine sensitivity and induce significant tumor reduction in preclinical models of multidrug-resistant intrahepatic cholangiocarcinoma, highlighting a potential synergistic interaction mdpi.com. Furthermore, combining Gemcitabine with inhibitors targeting the TGF-β pathway or the IGF-1R pathway has shown enhanced efficacy and reduced resistance in various preclinical cancer models imrpress.comfrontiersin.orgfrontiersin.org. Strategies involving the inhibition of NF-κB or Nrf2 in combination with Gemcitabine have also shown synergistic cytotoxic effects in preclinical pancreatic cancer models by modulating redox pathways and reducing cellular defense mechanisms aacrjournals.org.

    Preclinical Combination Strategy Examples and Rationale

    Combination AgentPreclinical Model(s)Observed EffectRationale for Synergy/Overcoming ResistanceSource(s)
    CisplatinVarious solid tumorsSynergistic/AdditiveBypassing individual drug resistance, different mechanisms of action. frontiersin.orgnih.gov
    Immune Checkpoint InhibitorsMesotheliomaSynergisticOvercoming resistance to single-agent immunotherapy or chemotherapy. nih.govaacrjournals.org
    SMAC mimetic (LCL161)CholangiocarcinomaSynergisticTargeting IAPs, preventing emergence of multidrug resistance. frontiersin.org
    Nab-paclitaxelPancreatic cancerAdditiveEnhancing cell death, potential to overcome primary/acquired resistance. spandidos-publications.com
    CDK InhibitorsPancreatic cancerSynergistic/EnhancedDisrupting cell cycle, inhibiting survival pathways. probiologists.com
    DoxycyclineIntrahepatic CholangiocarcinomaRestored SensitivityReducing cell viability and stemness, sensitizing resistant cells. mdpi.com
    TGF-β inhibitorsPancreatic cancerEnhanced EfficacyReducing CAF-mediated immunosuppression and cytokine production. frontiersin.org
    Shh inhibitorsPancreatic cancerIncreased GemcitabineModulating stroma, improving drug delivery. frontiersin.orgmdpi.com
    IGF-1R inhibitorsPancreatic cancerEnhanced SensitivityBlocking pro-survival signaling pathways activated by IGF-1R. imrpress.comfrontiersin.org
    EGFR inhibitorsPancreatic cancerReversed ResistanceBlocking STAT3 activation, remodeling stroma. imrpress.comfortunejournals.com
    Nrf2 inhibitorsPancreatic cancerIncreased EfficacyInhibiting redox detoxification, increasing ROS-mediated cytotoxicity. aacrjournals.org

    Note: This table summarizes findings from preclinical studies and does not represent clinical outcomes.

    Investigating Novel Combinations to Overcome Resistance

    Preclinical studies have investigated numerous drug combinations aimed at restoring or enhancing gemcitabine sensitivity in resistant cancer models. Targeting key signaling pathways frequently implicated in resistance has shown promise. Inhibition of the PI3K-AKT pathway, which is involved in cell survival, has demonstrated potential in enhancing the efficacy of gemcitabine in preclinical pancreatic ductal adenocarcinoma (PDAC) models. Combinations involving AKT inhibitors like MK-2206 and PI3K inhibitors have been explored amegroups.orgmdpi.com. Dual targeting of PI3K and MAPK signaling with agents such as MK-2206 and trametinib (B1684009) has been shown to enhance the response to gemcitabine-based chemotherapy in preclinical PDAC models amegroups.orgnih.gov. MEK inhibitors, like U0126, have also been shown to increase gemcitabine sensitivity in pancreatic cancer cell lines, suggesting a role for overactivated ERK signaling in resistance iiarjournals.org.

    In addition to targeting intracellular pathways, strategies addressing the tumor microenvironment have been investigated. The dense desmoplastic stroma in PDAC contributes to resistance by impeding drug delivery and through complex interactions between cancer cells and stromal components mit.eduamegroups.orgnih.gov. Preclinical studies using inhibitors of the Sonic hedgehog (Shh) pathway, such as saridegib, in combination with gemcitabine have demonstrated promising results by targeting the stromal microenvironment amegroups.org. Targeting cancer-associated fibrosis with agents like the ROCK2 inhibitor RXC007 in combination with gemcitabine and nab-paclitaxel has shown increased survival in preclinical PDAC models firstwordpharma.com.

    Other preclinical combination strategies include the use of multi-target tyrosine kinase inhibitors (TKIs) like sunitinib (B231) and sorafenib, which have shown anti-tumor activity in combination with gemcitabine in preclinical models amegroups.org. Inhibitors of MCL-1 and BCL-xL, anti-apoptotic proteins, have been shown to synergistically increase the cytotoxic and apoptotic action of gemcitabine in preclinical pancreatic cancer models iiarjournals.org. Doxycycline, an antibiotic, has demonstrated the ability to restore gemcitabine sensitivity in preclinical models of multidrug-resistant intrahepatic cholangiocarcinoma, leading to significant tumor reduction in a xenograft model mdpi.com. Targeting p53, either directly or indirectly by targeting cell cycle checkpoint proteins like Chk1, ATR, and Wee1, is being explored as a strategy for gemcitabine-resistant p53 mutated biliary tract cancers in preclinical settings researchgate.net. Immunotherapy approaches, such as oncolytic viruses armed with immunostimulatory transgenes, are also being evaluated in combination with gemcitabine in preclinical pancreatic cancer models diva-portal.org.

    Development of Next-Generation Nucleoside Analogs and Prodrugs

    The development of next-generation gemcitabine analogs and prodrugs aims to overcome existing limitations, particularly resistance mechanisms related to transport and metabolism.

    Strategies for Transporter-Independent Entry or Alternative Activation Pathways

    Several preclinical strategies focus on enabling gemcitabine or its analogs to enter cells independently of traditional nucleoside transporters or to be activated through alternative enzymatic pathways.

    Lipid-conjugated prodrugs, such as CP-4126, exemplify the transporter-independent entry strategy by utilizing the lipophilic nature of the conjugate to facilitate diffusion across the cell membrane researchgate.net.

    Prodrugs like NUC-1031 are designed to bypass the requirement for dCK-mediated phosphorylation, the primary activation step for gemcitabine. This is particularly relevant in tumors with low dCK expression, a known resistance mechanism nih.govnih.govphysiology.orgspandidos-publications.com. NUC-1031 is activated by a different enzymatic pathway, allowing it to exert its cytotoxic effects even in the absence of functional dCK nih.govresearchgate.net.

    Targeted delivery systems, such as conjugating gemcitabine to ligands that bind to receptors overexpressed on cancer cells, offer another route for transporter-independent uptake. GnRH-gemcitabine conjugates, for instance, have been developed to enter cells via the GnRH receptor, potentially overcoming resistance related to nucleoside transporter deficiency up.ac.za. Preclinical studies with a fluorescent gemcitabine prodrug have also demonstrated nucleoside transporter-independent internalization, suggesting a clathrin-mediated endocytosis mechanism researchgate.net.

    Developing analogs or prodrugs that are substrates for alternative activating enzymes present in cancer cells can also bypass resistance mechanisms related to the primary metabolic pathway of gemcitabine processapharmaceuticals.com. This ensures that the drug can still be converted to its active form even if the typical activation pathway is compromised.

    Future Directions and Emerging Research Avenues

    Identification of Novel Molecular Targets and Resistance Determinants

    Understanding the molecular determinants of gemcitabine (B846) activity and metabolism is crucial for predicting its effectiveness and developing strategies to overcome resistance. Research continues to identify novel molecular targets and determinants associated with gemcitabine resistance. For instance, studies have highlighted the potential roles of equilibrative transporter-1 (ENT1) and ribonucleotide reductase (RR) expression levels as possible predictors of gemcitabine activity in pancreatic and non-small cell lung cancer. nih.goveurekaselect.com Cytidine (B196190) deaminase polymorphisms and activity have also been correlated with clinical outcomes. nih.gov Further studies are needed to evaluate p53-dependent and independent pathways involved in gemcitabine-induced apoptosis. nih.gov

    Targeting molecules and mechanisms associated with epithelial-mesenchymal transition (EMT) may also be a novel method to eliminate cancer stem cells and improve gemcitabine chemosensitivity. nih.gov Upregulation of drug uptake transporters or downregulation of drug efflux transporters are promising strategies to overcome resistance. nih.gov

    Exploration of Epigenetic and Genetic Modifiers of Gemcitabine Response and Resistance

    Epigenetic and genetic alterations play a significant role in the development of drug resistance. researchgate.net Research is exploring how these modifications influence gemcitabine response and resistance. Epigenetic mechanisms, such as DNA methylation, histone modification, chromatin remodeling, and non-coding RNAs, can alter gene expression without changing the DNA sequence, contributing to treatment resistance. researchgate.netoaepublish.com

    Studies have shown that DNA hypermethylation can induce silencing of tumor suppressor genes. nih.gov The potential role of DNA methylation in chemoresistance is an active area of investigation. nih.gov For example, loss of ELP5 has been shown to determine gemcitabine resistance in gallbladder cancer (GBC) cells. nih.gov Research suggests that DNMT3A-mediated DNA hypermethylation can repress ELP5 expression, and demethylating agents might restore ELP5 expression, sensitizing cells to gemcitabine. nih.gov

    Genetic factors, such as polymorphisms in genes involved in gemcitabine metabolism and transport, are also being investigated for their correlation with clinical outcomes and toxicities. nih.gov Emerging technologies like massive parallel sequencing and gene expression arrays are being used to identify novel biomarkers, including those related to genetic polymorphisms, that may influence drug activity and toxicity. nih.goveurekaselect.com

    Integration with Advanced Preclinical Imaging Modalities for Mechanistic Studies

    Advanced preclinical imaging modalities are being integrated into research to better understand the mechanisms of gemcitabine action and resistance in vivo. Noninvasive preclinical cancer imaging allows for the study of proliferation, metabolism, apoptosis, angiogenesis, and gene expression, and can be used to evaluate therapeutic effects. visualsonics.com

    Contrast-enhanced ultrasound (CEUS) imaging using microbubble contrast agents has been used to interrogate tumor microvasculature in preclinical models. visualsonics.com Gemcitabine-loaded microbubbles have been used to enhance tumor image quality in murine pancreatic cancer models. visualsonics.com Multi-modal imaging, such as EPR and MRI, has been used to study the tumor microenvironment and understand the synergistic effects of combination therapies involving gemcitabine. ismrm.org For instance, imaging studies showed that gemcitabine induced hypoxia and decreased perfusion in certain tumor models, contributing to synergistic effects with hypoxia-activated prodrugs. ismrm.org

    PET imaging with tracers like 3'-Deoxy-3'-[18F]Fluorothymidine ([18F]FLT) is also used in preclinical models to assess cellular proliferation and understand the effects of gemcitabine. aacrjournals.org Studies have shown that gemcitabine can affect [18F]FLT uptake, highlighting the complexity of interpreting imaging results and the need for careful mechanistic studies. aacrjournals.org

    Application of Computational Modeling and Cheminformatics in Compound Design and Optimization

    Computational modeling and cheminformatics are increasingly being applied to accelerate the discovery and design of new drug therapies and optimize existing ones like gemcitabine. eco-vector.commdpi.com These methods leverage computer algorithms and molecular structures to predict interactions between molecules and their behavior. eco-vector.com

    Computer-aided drug design (CADD) encompasses techniques such as molecular docking, pharmacophore modeling, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations. eco-vector.combioscipublisher.com These techniques are used to predict drug-target interactions, optimize lead compounds, and assess binding affinities. eco-vector.combioscipublisher.com AI techniques, including machine learning and deep learning, are also being integrated to analyze vast amounts of data, predict drug properties, and enhance virtual screening. bioscipublisher.comnih.gov

    Cheminformatics provides theoretical frameworks and tools for processing chemical data and is increasingly integrated with bioinformatics to explore chemical and biological information. mdpi.com This is particularly relevant for analyzing large databases of compounds and their properties. mdpi.com Computational approaches are being used in virtual screening to identify potential compounds that could overcome gemcitabine resistance, for instance, by screening libraries of FDA-approved drugs against 3D organoid models. researchgate.net

    Development of Preclinical Biomarkers for Predicting Sensitivity and Resistance

    The identification and validation of preclinical biomarkers are crucial for predicting patient response to gemcitabine and tailoring treatment strategies. Numerous potential biomarkers for sensitivity or resistance have been proposed, including gene expression levels of RRM1, cN-II nucleotidase, ABCC5, BRCA1, hENT1, TGFBI, Rad51, and CLU. nih.gov However, the results from different studies can vary. nih.gov

    Other potential biomarkers include the expression levels of specific microRNAs (miRs). nih.gov Studies have shown that certain miRs are upregulated in gemcitabine-sensitive cell lines, while others are increased in resistant lines. nih.gov Genes putatively mediated by these expression-altered miRs are enriched in pathways related to chromatin assembly, anti-apoptosis, protein kinase activity, and small GTPase-mediated signal transduction. nih.gov

    Advanced In Vitro Systems for High-Throughput Screening and Mechanistic Elucidation (e.g., Organoids, 3D Cultures)

    Advanced in vitro systems, such as organoids and 3D cell cultures, are transforming preclinical research by providing more physiologically relevant models for high-throughput screening (HTS) and mechanistic studies. crownbio.comnuvisan.comnih.gov These models better recapitulate the complexity and heterogeneity of tumors in vivo compared to traditional 2D cell cultures. crownbio.comnuvisan.comexplorationpub.com

    Tumor organoids derived from patients can maintain the genomic, morphological, and pathophysiological characteristics of the original tumors. crownbio.com They can be grown in multi-well plates, making them amenable to HTS for evaluating drug efficacy and toxicity. crownbio.com 3D co-culture spheroids, including cancer cells and stromal cells, have demonstrated different responses to gemcitabine compared to 2D models, highlighting the importance of the tumor microenvironment. explorationpub.com

    Microfluidic-based culture systems offer precise drug screening by mimicking aspects of the tumor microenvironment, such as biochemical gradients and fluid shear stress. explorationpub.com These systems have been used to evaluate the viability of cancer cells in a 3D matrix in response to gemcitabine. explorationpub.com The integration of advanced 3D models with HTS and high-content imaging (HCI) allows for detailed analysis of cellular responses to gemcitabine and the identification of potential compounds to overcome resistance. researchgate.netnuvisan.com

    Table 1: Potential Biomarkers and Molecular Targets Associated with Gemcitabine Sensitivity and Resistance

    Biomarker/TargetRole/AssociationRelevance to GemcitabineSource
    ENT1 (Equilibrative Transporter-1)Nucleoside transporter required for uptakePossible predictor of activity, lower expression linked to resistance nih.goveurekaselect.come-crt.orgphysiology.org
    RR (Ribonucleotide Reductase)Involved in nucleotide synthesisPossible predictor of activity nih.goveurekaselect.com
    Cytidine deaminaseInvolved in gemcitabine deaminationPolymorphisms and activity correlated with outcome/toxicity nih.gov
    p53 pathwaysInvolved in apoptosisInfluence gemcitabine-induced cell death nih.gov
    CTSE (Cathepsin E)Key gene in resistanceHigh expression associated with resistance in PDAC amegroups.org
    PAK4 (p21-Activated Kinase 4)Signaling moleculeHigher expression linked to resistance in pancreatic cancer cell lines e-crt.org
    RRM1 (Ribonucleotide Reductase subunit 1)Involved in gemcitabine metabolismPotential biomarker for sensitivity/resistance nih.gov
    cN-II nucleotidaseInvolved in gemcitabine metabolismPotential biomarker for sensitivity/resistance nih.gov
    ABCC5 (Multidrug resistance protein 5)Drug efflux transporterPotential biomarker for sensitivity/resistance nih.gov
    BRCA1DNA repair pathwayPotential biomarker for sensitivity/resistance nih.gov
    TGFBI (Transforming growth factor beta-induced protein)Extracellular matrix remodeling, involved in resistancePotential biomarker for sensitivity/resistance amegroups.orgnih.gov
    Rad51DNA repair pathwayPotential biomarker for sensitivity/resistance nih.gov
    CLU (Clusterin)Involved in anti-apoptosisPotential biomarker for sensitivity/resistance nih.gov
    MiR-21MicroRNAHigh expression linked to resistance in pancreatic cancer nih.gov

    Table 2: Advanced In Vitro Systems in Gemcitabine Research

    SystemDescriptionApplication in Gemcitabine ResearchSource
    Organoids3D self-organizing structures mimicking tissue complexityHTS, mechanistic studies, modeling patient response and resistance researchgate.netcrownbio.comnuvisan.comnih.govexplorationpub.com
    3D Cell CulturesCell cultures grown in three dimensionsMore physiologically relevant models than 2D, studying cell-cell interactions, microenvironment influence crownbio.comnuvisan.comnih.govexplorationpub.com
    Microfluidic SystemsDevices mimicking in vivo microenvironment with controlled flow/gradientsPrecise drug screening, studying cell-drug behavior, mimicking tumor microvasculature explorationpub.com

    Table 3: Computational Approaches in Gemcitabine Research

    ApproachDescriptionApplication in Gemcitabine ResearchSource
    Molecular DockingPredicting how molecules bind to targetsUnderstanding drug-target interactions, identifying potential candidates eco-vector.combioscipublisher.com
    Pharmacophore ModelingIdentifying essential features of molecules for bindingDesigning new compounds with desired activity eco-vector.combioscipublisher.com
    QSAR (Quantitative Structure-Activity Relationships)Relating chemical structure to biological activityPredicting efficacy and properties of new compounds eco-vector.combioscipublisher.com
    Molecular Dynamics SimulationsSimulating the movement and interaction of atoms and moleculesUnderstanding drug-target interactions, optimizing candidates eco-vector.combioscipublisher.com
    Virtual ScreeningIn silico screening of large compound librariesIdentifying potential drug candidates or compounds to overcome resistance bioscipublisher.comnih.govscielo.org.mx
    Machine Learning/AIAnalyzing data to predict properties and identify patternsPredicting drug efficacy/toxicity, enhancing virtual screening, analyzing complex biological data bioscipublisher.comnih.gov
    CheminformaticsManaging and analyzing chemical information using computational methodsProcessing chemical data, integrating with biological data, analyzing compound databases mdpi.com

    Q & A

    Basic: How do I formulate a focused research question for studying Gem Cib?

    Methodological Answer:
    Begin by conducting a systematic literature review to identify gaps in understanding this compound’s properties, synthesis, or applications. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s scope. For example:

    • Feasibility: Ensure access to necessary instrumentation (e.g., HPLC for purity analysis; specify model numbers and manufacturers ).
    • Novelty: Identify unresolved contradictions in prior studies (e.g., discrepancies in thermodynamic stability data) .
    • Ethical alignment: Adhere to institutional guidelines for chemical handling and data integrity .

    Reference tools like SciFinder or PubMed to map existing studies and refine your question to address specific gaps .

    Basic: What strategies ensure a comprehensive literature review for this compound research?

    Methodological Answer:

    • Keyword optimization : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in databases like PubMed or Web of Science .
    • Citation tracking : Leverage Google Scholar’s "Cited by" feature to locate recent studies building on foundational papers .
    • Gap analysis : Systematically categorize findings into themes (e.g., structural analogs, catalytic applications) and note understudied areas .
      Include a table summarizing key literature findings, highlighting contradictions (e.g., conflicting solubility data) to justify your research focus .

    Basic: How should I design preliminary experiments for characterizing this compound?

    Methodological Answer:

    • Define variables : Control temperature, solvent purity, and reaction time to isolate this compound’s behavior .
    • Replication : Conduct triplicate trials to assess reproducibility, documenting equipment settings (e.g., NMR spectrometer model, calibration protocols) .
    • Data collection : Use standardized templates to record raw data, including uncertainties (e.g., ±0.05 mg for mass measurements) .
      Reference Grinnell College’s Investigations Handbook for hypothesis-testing frameworks .

    Basic: What are common pitfalls in data collection for this compound studies, and how can I avoid them?

    Methodological Answer:

    • Instrumentation errors : Validate equipment calibration using certified reference materials (e.g., NIST-traceable standards) .
    • Sample contamination : Implement blank trials and document storage conditions (e.g., inert atmosphere for air-sensitive samples) .
    • Bias mitigation : Use double-blind analysis for spectroscopic data interpretation .
      Always report limitations (e.g., "Limited to aqueous-phase reactions due to solvent availability") to contextualize findings .

    Basic: How do I ensure ethical compliance in this compound research involving human-derived samples?

    Methodological Answer:

    • Informed consent : Follow Queen’s University’s ICF template, detailing risks (e.g., toxicity exposure) and anonymization protocols .
    • Data privacy : Encrypt datasets containing sensitive participant information and restrict access to authorized personnel .
    • Conflict disclosure : Declare any funding sources or partnerships that might influence study outcomes .

    Advanced: How can I resolve contradictory data on this compound’s catalytic efficiency?

    Methodological Answer:

    • Meta-analysis : Aggregate datasets from multiple studies, applying statistical tests (e.g., ANOVA) to identify outliers or methodological inconsistencies .
    • Controlled replication : Reproduce prior experiments under identical conditions, documenting variables often omitted in literature (e.g., stirring rate, humidity) .
    • Sensitivity analysis : Use software like R or Python to model how minor changes in input parameters (e.g., pH, temperature) affect outcomes .

    Advanced: What advanced statistical methods are suitable for analyzing this compound’s structure-activity relationships?

    Methodological Answer:

    • Multivariate regression : Corolate structural descriptors (e.g., bond angles, electron density) with activity data .
    • Machine learning : Train models on existing datasets to predict untested properties (e.g., bioavailability), using platforms like TensorFlow with cross-validation .
    • Uncertainty quantification : Apply Monte Carlo simulations to propagate measurement errors into final results .
      Cite software versions and statistical packages to ensure reproducibility .

    Advanced: How do I design a multi-institutional study on this compound’s environmental impact?

    Methodological Answer:

    • Protocol standardization : Develop a shared SOP for sample collection, analysis (e.g., LC-MS parameters), and data reporting .
    • Task delegation : Assign roles (e.g., synthesis, toxicity testing) based on institutional expertise, with milestones for data integration .
    • Ethical oversight : Establish a cross-institutional review board to monitor compliance with safety and data-sharing agreements .

    Advanced: What methodologies validate this compound’s proposed reaction mechanisms at the quantum level?

    Methodological Answer:

    • Computational modeling : Use DFT (Density Functional Theory) simulations in Gaussian or ORCA to compare theoretical and experimental activation energies .
    • Isotopic labeling : Track reaction pathways via ¹³C or ²H isotopes, analyzing products via mass spectrometry .
    • Kinetic isotope effects (KIE) : Measure rate differences between isotopologs to infer mechanistic steps .
      Document software settings and basis sets to enable replication .

    Advanced: How can I enhance the reproducibility of this compound synthesis across labs?

    Methodological Answer:

    • Detailed reporting : Publish step-by-step protocols with exact conditions (e.g., "Stirred at 500 rpm under N₂ for 48 h") .
    • Open data : Share raw NMR spectra, chromatograms, and crystallographic data via repositories like Zenodo or ChemRxiv .
    • Collaborative validation : Partner with independent labs to replicate key findings, addressing discrepancies through iterative refinement .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.